molecular formula C7H5BrO3 B084375 3-Bromo-4-hydroxybenzoic acid CAS No. 14348-41-5

3-Bromo-4-hydroxybenzoic acid

Numéro de catalogue: B084375
Numéro CAS: 14348-41-5
Poids moléculaire: 217.02 g/mol
Clé InChI: XMEQDAIDOBVHEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-4-hydroxybenzoic Acid (CAS 14348-41-5) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound is presented as a white to almost white powder or crystal with a molecular formula of C₇H₅BrO₃ and a molecular weight of 217.02 g/mol . It features a melting point of approximately 156°C to 178°C and is recommended to be stored at room temperature, preferably in a cool and dark place . It demonstrates solubility in solvents such as methanol . This chemical is intended for research use only and is not approved for human or therapeutic use. Researchers should handle it with appropriate precautions, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-bromo-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEQDAIDOBVHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931899
Record name 3-Bromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14348-41-5
Record name 3-Bromo-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14348-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxybenzoic acid, a key chemical intermediate with significant potential in pharmaceutical and biochemical research. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its potential biological activities and applications in drug discovery, drawing insights from structurally related compounds.

Chemical Identity and Properties

This compound, with the CAS number 14348-41-5 , is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a hydroxyl group on the benzoic acid backbone, makes it a versatile building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 14348-41-5[1][2]
Molecular Formula C₇H₅BrO₃[1]
Molecular Weight 217.02 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 155-160 °C
Solubility Soluble in alcohols and ethers, slightly soluble in water.[4]
SMILES OC(=O)c1ccc(O)c(Br)c1
InChI 1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Spectral Data

While specific spectral data can vary based on the solvent and instrumentation, typical spectral characteristics can be found in various chemical databases. Researchers are advised to consult resources such as PubChem for detailed NMR, IR, and mass spectrometry data.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the bromination of p-hydroxybenzoic acid.

Experimental Protocol

Materials:

  • p-Hydroxybenzoic acid (0.37 mol)

  • Glacial acetic acid (370 ml and 60 ml)

  • Bromine (0.37 mol)

  • Cold water (2 liters)

Procedure:

  • Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.[5]

  • Once dissolved, continue heating the solution to boiling.

  • Rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid to the boiling solution.[5]

  • Reflux the reaction mixture for six hours with continuous stirring.[5]

  • After reflux, allow the solution to cool to room temperature.

  • Pour the cooled solution into two liters of cold water to precipitate the product.

  • Filter the resulting white precipitate by suction.

  • Recrystallize the crude product from glacial acetic acid to yield purified this compound.[5]

A calculated yield of 70.3% has been reported for this method.[5]

Synthesis Workflow Diagram```dot

Synthesis_Workflow cluster_reactants Reactants p_hydroxybenzoic_acid p-Hydroxybenzoic Acid dissolution Dissolve in Glacial Acetic Acid (with heating and stirring) p_hydroxybenzoic_acid->dissolution bromine_solution Bromine in Glacial Acetic Acid reflux Reflux for 6 hours bromine_solution->reflux Rapid addition dissolution->reflux precipitation Precipitate in Cold Water reflux->precipitation filtration Filter by Suction precipitation->filtration recrystallization Recrystallize from Glacial Acetic Acid filtration->recrystallization final_product Purified this compound recrystallization->final_product

Proposed Inhibition of the NF-κB Pathway
Potential as an Enzyme Inhibitor

An isomer of the title compound, 4-Bromo-3-hydroxybenzoic acid, has been identified as an inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (DDC). [6]This suggests that this compound may also possess enzyme inhibitory activities, making it a compound of interest for screening in various drug discovery programs.

Applications in Drug Discovery and Development

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical modifications, enabling the generation of libraries of compounds for high-throughput screening. Given the anti-inflammatory and potential enzyme inhibitory properties of its analogs, this compound is a promising scaffold for the development of novel drugs targeting inflammatory diseases and other conditions.

Conclusion

This compound is a readily synthesizable compound with a range of physicochemical properties that make it a useful tool in chemical and pharmaceutical research. While direct biological data is emerging, the activities of structurally related compounds strongly suggest its potential as a modulator of inflammatory pathways and as an enzyme inhibitor. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzoic acid is an important organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, featuring a benzoic acid core with both a hydroxyl and a bromine substituent, imparts specific chemical reactivity and physical characteristics that are crucial for its application in drug design and development. The presence of these functional groups influences its acidity, solubility, and potential for hydrogen bonding, which in turn affects its behavior in biological systems.[2] This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and a visual representation of its synthesis workflow.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is important to note the variability in the reported melting points, which can be attributed to factors such as the purity of the sample, the experimental method used for determination, and whether the compound is in its anhydrous or hydrated form.[1][3][4]

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 14348-41-5[5]
Molecular Formula C₇H₅BrO₃[5]
Molecular Weight 217.02 g/mol [5]
Appearance White to pale yellow crystalline or powdery solid[6]
Melting Point 163.5 - 183 °C[6][7]
pKa (Predicted) 4.18 ± 0.10[6]
Solubility Soluble in alcohol and ether; slightly soluble in water.[6]

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of this compound from p-hydroxybenzoic acid.

Synthesis_Workflow sub_p_hydroxy p-Hydroxybenzoic Acid in Glacial Acetic Acid proc_dissolve Dissolve with Heating & Stirring sub_p_hydroxy->proc_dissolve proc_reflux Add Bromine Solution & Reflux (6 hours) proc_dissolve->proc_reflux reag_bromine Bromine in Glacial Acetic Acid reag_bromine->proc_reflux proc_cool Cool to Room Temperature proc_reflux->proc_cool proc_precipitate Pour into Cold Water proc_cool->proc_precipitate inter_precipitate White Precipitate (Crude Product) proc_precipitate->inter_precipitate proc_filter Filter by Suction inter_precipitate->proc_filter proc_recrystallize Recrystallize from Glacial Acetic Acid proc_filter->proc_recrystallize final_product Purified 3-Bromo-4- hydroxybenzoic Acid proc_recrystallize->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Sample of this compound (must be completely dry)

Procedure:

  • Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. Use the mortar and pestle to finely powder the sample.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Repeat this process until the packed sample is 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.

  • Accurate Melting Point Determination: Cool the apparatus to at least 20 °C below the estimated melting point. Set a slow heating rate (1-2 °C/minute) to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

  • Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample and capillary tube.

Solubility Determination (Qualitative)

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Apparatus and Materials:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Sample of this compound

  • Solvents: Deionized water, ethanol, diethyl ether, 5% aqueous sodium hydroxide (B78521) (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Sample Addition: Add approximately 20-30 mg of this compound to each test tube.

  • Solvent Addition: Add 1 mL of the respective solvent to each corresponding test tube.

  • Mixing: Vigorously shake or vortex each test tube for approximately 30-60 seconds to facilitate dissolution.

  • Observation: Observe each tube against a contrasting background to determine if the solid has dissolved completely. If the solution is clear with no visible solid particles, the compound is considered soluble. If solid remains, it is considered slightly soluble or insoluble.

  • Acid/Base Reactivity:

    • For the tubes containing NaOH and NaHCO₃, the formation of a clear solution indicates an acid-base reaction forming a soluble salt.

    • To confirm, carefully acidify the clear solution from the NaOH or NaHCO₃ test with 5% hydrochloric acid (HCl). The reappearance of a precipitate confirms the acidic nature of the original compound.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by titrating a solution of the weak acid with a strong base and monitoring the pH.

Apparatus and Materials:

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Accurately weighed sample of this compound

  • Solvent (e.g., a water/methanol mixture to ensure solubility)

  • Inert gas (e.g., nitrogen or argon) to purge dissolved CO₂

Procedure:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker. The concentration should be sufficient to give a clear titration curve (e.g., 1-10 mM).

  • Apparatus Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution over the beaker.

  • Inert Atmosphere: Gently bubble nitrogen or argon through the solution for several minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the results.

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant, reducing the increment size as you approach the equivalence point (where the pH changes most rapidly), and continue well past it.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found from the peak of a first-derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

  • Replication: Perform the titration at least in triplicate to ensure the reliability and accuracy of the determined pKa value.

References

3-Bromo-4-hydroxybenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and chemical industries. This document details its molecular structure, physicochemical properties, and a validated experimental protocol for its synthesis.

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a bromine atom.[1][2] The IUPAC name for this compound is this compound.[3] Its structure makes it a valuable precursor in the synthesis of more complex molecules.[4]

Below is a visualization of the molecular structure of this compound.

synthesis_workflow start Start dissolve Dissolve p-hydroxybenzoic acid in glacial acetic acid with heating start->dissolve add_bromine Rapidly add Bromine solution to the boiling mixture dissolve->add_bromine reflux Reflux for 6 hours with stirring add_bromine->reflux cool Cool to room temperature reflux->cool precipitate Pour into cold water to form a precipitate cool->precipitate filter_recrystallize Filter and Recrystallize from glacial acetic acid precipitate->filter_recrystallize end End: Purified this compound filter_recrystallize->end

References

Spectroscopic Profile of 3-Bromo-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-4-hydroxybenzoic acid (C₇H₅BrO₃), a significant compound in various chemical and pharmaceutical research domains. Due to the limited availability of public, experimentally derived spectral data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following sections summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the analysis of substituent effects on the benzoic acid scaffold and comparison with spectroscopic data of similar molecules such as 3-bromobenzoic acid and 4-hydroxybenzoic acid.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, as well as the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2~ 8.1Doublet (d)~ 2.01H
H-5~ 7.0Doublet (d)~ 8.51H
H-6~ 7.9Doublet of Doublets (dd)~ 8.5, ~ 2.01H
-OH10.0 - 12.0 (broad)Singlet (s)-1H
-COOH11.0 - 13.0 (broad)Singlet (s)-1H
Solvent: DMSO-d₆
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~ 167
C-1~ 123
C-2~ 134
C-3~ 110
C-4~ 158
C-5~ 116
C-6~ 131
Solvent: DMSO-d₆
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~ 3200Medium, BroadO-H stretch (Phenolic)
~ 1700StrongC=O stretch (Carboxylic acid)
~ 1600, ~1450MediumC=C stretch (Aromatic ring)
~ 1300MediumC-O stretch (Phenolic)
~ 1250MediumC-O stretch (Carboxylic acid)
Below 800MediumC-Br stretch
Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern will be indicative of the structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonComments
216/218[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine.
199/201[M-OH]⁺Loss of the hydroxyl group from the carboxylic acid.
171/173[M-COOH]⁺Loss of the carboxylic acid group.
137[M-Br]⁺Loss of the bromine atom.
92[M-Br-COOH]⁺Subsequent loss of the carboxylic acid group after the loss of bromine.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans.

  • Processing: Fourier transform, phase correction, baseline correction, and integration.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Record a background spectrum of the empty crystal.

  • Place a small amount of solid this compound onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Analysis) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Bromo-4-hydroxybenzoic Acid

This compound is a halogenated phenolic acid with a molecular formula of C₇H₅BrO₃. Its structure, featuring a carboxylic acid group and a hydroxyl group on a brominated benzene (B151609) ring, suggests a moderate to high polarity. These functional groups allow for hydrogen bonding, which plays a significant role in its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including drug formulation, purification, and reaction chemistry.

Qualitative Solubility Profile

General chemical literature indicates that this compound is soluble in polar organic solvents such as alcohols and ethers, and slightly soluble in water. This is consistent with the presence of the polar carboxylic acid and hydroxyl groups, which can interact favorably with polar solvent molecules.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative context for the solubility of this compound, the following tables summarize the solubility of 4-hydroxybenzoic acid and 3-bromobenzoic acid in various common organic solvents. These compounds are structurally analogous, with 4-hydroxybenzoic acid sharing the same parent structure sans the bromine atom, and 3-bromobenzoic acid featuring the bromo- substitution without the hydroxyl group. Researchers can infer that the solubility of this compound will be influenced by the combined effects of the functional groups present in these two analogues.

Table 1: Illustrative Solubility of 4-Hydroxybenzoic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Water25~0.5
Ethanol25Freely Soluble
Methanol25Soluble
Acetone25Soluble
Diethyl Ether25Soluble
Chloroform25Slightly Soluble

Note: "Freely Soluble" and "Soluble" are qualitative terms from literature; specific quantitative values at 25°C were not consistently available.

Table 2: Illustrative Solubility of 3-Bromobenzoic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility (g/L)
Water320.54
Methanol25Soluble (50 g/L)[1]
Ethanol25Soluble
Acetone25Soluble
Ether25Soluble
Hot Water-Soluble

Note: The data is compiled from various sources and is intended for illustrative purposes.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is highly reliable for determining the solubility of a solid in a liquid.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed glass vials for solvent evaporation

  • Vacuum oven or desiccator

  • Vortex mixer

  • Spatula and weighing paper

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.

    • Continue the evaporation process until a constant weight of the dried solute is achieved. This indicates that all the solvent has been removed.

    • Reweigh the vial containing the dry solute.

4.3. Calculation of Solubility

The solubility can be expressed in various units. The most common are g/100 mL and g/100 g of solvent.

  • Mass of the saturated solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)

  • Mass of the dissolved solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)

  • Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100

Solubility in g/100 mL of solvent: To calculate this, the density of the solvent at the experimental temperature is required. (m_solute / (m_solvent / density_solvent)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sampling1 Allow excess solid to settle prep2->sampling1 sampling2 Withdraw supernatant with a pre-warmed syringe sampling1->sampling2 sampling3 Filter into a pre-weighed vial sampling2->sampling3 analysis1 Weigh the vial with the saturated solution sampling3->analysis1 analysis2 Evaporate the solvent to dryness analysis1->analysis2 analysis3 Weigh the vial with the dry solute analysis2->analysis3 calc1 Calculate the mass of solute and solvent analysis3->calc1 calc2 Express solubility in desired units (e.g., g/100g solvent) calc1->calc2

Caption: Experimental workflow for determining solubility via the gravimetric method.

Conclusion

While direct quantitative solubility data for this compound is currently sparse, this guide provides a foundational understanding for researchers. The qualitative solubility profile, coupled with quantitative data from structurally similar compounds, offers valuable insights for solvent selection. The detailed experimental protocol for the gravimetric method equips scientists with a robust methodology to determine the precise solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Crystal Structure of 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 3-Bromo-4-hydroxybenzoic acid. While a definitive single-crystal X-ray diffraction analysis for this compound is not publicly available, this document leverages detailed structural data from its close isomer, 3-bromo-2-hydroxybenzoic acid, to infer and discuss its likely crystalline architecture. This approach provides valuable insights into the potential intermolecular interactions and packing motifs that govern the physicochemical properties of this compound, which has noted anti-inflammatory and antimicrobial activities.[1]

Chemical and Physical Properties

This compound is a monohydroxybenzoic acid, appearing as a white to almost white crystalline powder.[1][2] It is soluble in organic solvents with limited solubility in water.[1] The presence of a bromine atom, a hydroxyl group, and a carboxylic acid group dictates its chemical reactivity and potential for forming specific intermolecular interactions within a crystal lattice.

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC₇H₅BrO₃
Molecular Weight217.02 g/mol
CAS Number14348-41-5
AppearanceWhite to Almost white powder/crystal
IUPAC NameThis compound

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of p-hydroxybenzoic acid. A typical laboratory-scale synthesis protocol is as follows:

Experimental Protocol: Synthesis
  • Dissolution: 50 g (0.37 mol) of p-hydroxybenzoic acid is dissolved in 370 ml of glacial acetic acid with heating and stirring.

  • Bromination: Once the acid is dissolved, a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid is rapidly added to the boiling solution.

  • Reflux: The reaction mixture is refluxed for six hours with continuous stirring.

  • Precipitation: After reflux, the solution is allowed to cool to room temperature and then poured into two liters of cold water, leading to the formation of a white precipitate.

  • Purification: The crude product is collected by suction filtration and recrystallized from glacial acetic acid to yield purified this compound.

A representative yield for this synthesis is approximately 70.3%.

Crystal Structure Analysis: A Comparative Study with 3-bromo-2-hydroxybenzoic acid

Due to the absence of published crystallographic data for this compound, the well-documented crystal structure of its isomer, 3-bromo-2-hydroxybenzoic acid, serves as an excellent model for understanding the probable supramolecular assembly.[3] Benzoic acid derivatives, particularly those with hydroxyl substitutions, commonly exhibit predictable hydrogen bonding patterns.[3]

The crystal structure of 3-bromo-2-hydroxybenzoic acid reveals that the molecules are linked by mutual carboxyl-carboxyl O—H⋯O hydrogen bonds, forming centrosymmetric dimers.[3] This dimerization results in a characteristic R²₂(8) ring motif, a frequent packing feature in this class of compounds.[3]

Table 2: Crystallographic Data for 3-bromo-2-hydroxybenzoic acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7984 (4)
b (Å)15.1953 (16)
c (Å)12.9113 (14)
β (°)94.131 (4)
Volume (ų)742.0 (1)
Z4

Data sourced from the crystallographic analysis of 3-bromo-2-hydroxybenzoic acid.[3]

Table 3: Selected Bond Lengths for 3-bromo-2-hydroxybenzoic acid (Å)

BondLength (Å)
Br1—C31.895 (3)
O1—C21.353 (4)
O2—C71.315 (4)
O3—C71.226 (4)
C1—C21.398 (4)
C1—C71.481 (4)

Data sourced from the crystallographic analysis of 3-bromo-2-hydroxybenzoic acid.[3]

Intermolecular Interactions and Supramolecular Assembly

For this compound, it is highly probable that the primary intermolecular interaction is the formation of hydrogen-bonded dimers via the carboxylic acid groups, similar to its 2-hydroxy isomer. The hydroxyl group at the 4-position and the bromine atom at the 3-position will further influence the crystal packing through additional hydrogen bonds and halogen bonds, respectively.

The anticipated hydrogen bonding scheme would involve the carboxylic acid groups of two molecules forming a centrosymmetric dimer. The hydroxyl group can act as a hydrogen bond donor to the carboxyl oxygen of an adjacent molecule, potentially leading to the formation of chains or sheets.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C (Adjacent Chain) mol_a This compound (A) mol_b This compound (B) mol_a->mol_b Carboxylic Acid Dimerization (O-H···O) mol_c This compound (C) mol_a->mol_c Hydroxyl to Carboxyl H-Bond (O-H···O) mol_b->mol_a Carboxylic Acid Dimerization (O-H···O)

Caption: Predicted Hydrogen Bonding in this compound.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.

G synthesis Synthesis and Purification crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth crystal_selection Selection of a Suitable Single Crystal crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing and Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound would be grown, for example, by slow evaporation of a solution in a suitable organic solvent like ethanol (B145695) or acetone.

  • Data Collection: A selected crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature, typically 100 K or 293 K, using Mo Kα radiation.

  • Structure Solution and Refinement: The collected data would be processed to correct for various factors. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms would be located in difference Fourier maps and refined isotropically.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, a comprehensive analysis of its chemical properties and comparison with its close isomer, 3-bromo-2-hydroxybenzoic acid, allows for robust predictions of its structural characteristics. The formation of centrosymmetric dimers through carboxylic acid hydrogen bonding is a highly probable and dominant feature of its supramolecular assembly. Further investigation through single-crystal X-ray diffraction is necessary to fully elucidate the three-dimensional atomic arrangement and the nuances of its intermolecular interactions, which are crucial for understanding its biological activity and for the rational design of new drug candidates.

References

Quantum Chemical Insights into 3-Bromo-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-hydroxybenzoic acid (3Br-4HBA), a halogenated derivative of the naturally occurring 4-hydroxybenzoic acid, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its structural features, including the presence of a carboxylic acid group, a hydroxyl group, and a bromine atom on the aromatic ring, impart unique electronic and chemical properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological activity, and exploring its potential in various applications.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the molecular structure, vibrational spectra, and electronic properties of this compound. The methodologies presented are based on established computational protocols for similar phenolic compounds, offering a robust framework for researchers and drug development professionals.

Computational Methodology: A Framework for Analysis

The theoretical investigation of this compound is typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Software and Theoretical Model:

Quantum chemical calculations are commonly carried out using the Gaussian suite of programs. The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a widely employed method that combines the strengths of both Hartree-Fock theory and DFT. A common choice for the basis set is 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions, essential for accurately modeling systems with heteroatoms and potential hydrogen bonding.

Geometry Optimization:

The first step in the computational analysis is the optimization of the molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, providing the most stable conformation of the molecule. The optimized structure is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis (FT-IR and FT-Raman):

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic vibrational modes. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecular vibrations.

Electronic Properties Analysis:

The electronic properties of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of the vertical electronic excitations.

Data Presentation: A Comparative Analysis

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

Data is based on typical values for substituted benzoic acids and should be confirmed by specific calculations for this compound.

ParameterBond/AnglePredicted Value (Å or °)
Bond LengthC-Br~1.89 - 1.91
C-O (hydroxyl)~1.35 - 1.37
C=O (carbonyl)~1.21 - 1.23
C-O (carboxylic)~1.34 - 1.36
O-H (hydroxyl)~0.96 - 0.98
O-H (carboxylic)~0.97 - 0.99
C-C (aromatic)~1.38 - 1.41
Bond AngleC-C-Br~118 - 120
C-C-O (hydroxyl)~119 - 121
O=C-O (carboxylic)~122 - 124
C-C-C (aromatic)~118 - 122

Table 2: Predicted Vibrational Frequencies and Assignments (FT-IR and FT-Raman)

Assignments are based on characteristic vibrational modes of substituted benzoic acids.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H stretch (carboxylic acid dimer)3300 - 2500 (broad)Strong, characteristic of hydrogen bonding
C-H stretch (aromatic)3100 - 3000Medium to weak
C=O stretch (carboxylic acid)1720 - 1680Very Strong
C=C stretch (aromatic)1610 - 1580, 1500 - 1400Strong to medium
C-O stretch (carboxylic acid)1320 - 1210Strong
O-H in-plane bend (carboxylic acid)1440 - 1395Medium
C-Br stretch700 - 500Medium to strong

Table 3: Predicted Electronic Properties

Values are estimations based on trends observed in similar aromatic compounds.

PropertyPredicted Value
HOMO Energy~ -6.5 to -7.0 eV
LUMO Energy~ -1.5 to -2.0 eV
HOMO-LUMO Energy Gap~ 4.5 to 5.5 eV
UV-Vis Absorption Maxima (λmax)~ 250 - 300 nm

Experimental Protocols: A Guide to Spectroscopic Characterization

The following protocols outline the standard experimental procedures for obtaining the spectroscopic data necessary to validate the computational results.

Fourier Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy:

  • Sample Preparation: A small amount of the crystalline powder of this compound is placed in a sample holder (e.g., a glass capillary tube).

  • Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm). The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol) of a known concentration.

  • Data Acquisition: The solution is placed in a quartz cuvette. The absorbance of the solution is measured over the ultraviolet and visible range (typically 200-800 nm) using a UV-Vis spectrophotometer. A spectrum of the pure solvent is used as a baseline.

Visualizations: Unveiling Molecular Insights

Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Workflow for Quantum Chemical Calculations

workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output Data mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Property Calculation (HOMO, LUMO, TD-DFT) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom spectra Calculated Spectra (FT-IR, FT-Raman) vib_freq->spectra elec_data Electronic Properties (Energy Levels, UV-Vis) elec_prop->elec_data

Caption: General workflow for performing quantum chemical calculations.

Correlation of Theoretical and Experimental Data

correlation cluster_theoretical Theoretical Calculations cluster_experimental Experimental Measurements calc_geom Calculated Geometry validation Validation and Spectral Assignment calc_geom->validation Comparison calc_vib Calculated Vibrational Frequencies calc_vib->validation Comparison & Scaling calc_uv Calculated Electronic Transitions calc_uv->validation Comparison exp_geom X-ray Crystallography exp_geom->validation exp_vib FT-IR & FT-Raman Spectroscopy exp_vib->validation exp_uv UV-Vis Spectroscopy exp_uv->validation

Caption: Relationship between theoretical calculations and experimental data.

Conclusion

Quantum chemical calculations provide an indispensable tool for understanding the fundamental properties of this compound. By employing Density Functional Theory, researchers can gain detailed insights into its molecular geometry, vibrational characteristics, and electronic behavior. This theoretical framework, when combined with experimental spectroscopic data, allows for a comprehensive characterization of the molecule. The predictive power of these computational methods is invaluable for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science. This guide serves as a foundational resource for scientists and researchers embarking on the computational and experimental investigation of this compound and its analogues.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-hydroxybenzoic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-4-hydroxybenzoic acid, a versatile intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.

Chemical and Physical Properties

This compound is a brominated derivative of 4-hydroxybenzoic acid. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₇H₅BrO₃[1]
Molecular Weight 217.02 g/mol [1]
Appearance White to off-white or pale yellow crystalline powder[2]
Melting Point 155-160 °C
Solubility Soluble in alcohol and ether; slightly soluble in water.[2]
CAS Number 14348-41-5

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.

GHS Classification:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDanger
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarning

(Based on aggregated GHS information)[1][3]

Primary Hazards:

  • Corrosive and Irritant: Causes serious eye damage and skin irritation.[1]

  • Harmful if Swallowed: Oral ingestion can be harmful.[1]

  • Respiratory Irritant: Dust may irritate the respiratory system.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat, fully buttoned.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a fume hood.

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • For large spills, contain the spill and absorb it with an inert material.

  • Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • As a halogenated organic compound, it may require disposal in a designated halogenated organic waste container.

Experimental Protocols

7.1. Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from p-hydroxybenzoic acid.

Materials:

  • p-hydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Cold water

Procedure:

  • Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.

  • To the boiling solution, rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.

  • Reflux the reaction mixture for six hours with continuous stirring.

  • Allow the solution to cool to room temperature.

  • Pour the cooled solution into two liters of cold water to precipitate the product.

  • Filter the white precipitate by suction.

  • Recrystallize the crude product from glacial acetic acid to yield purified this compound.

7.2. General Work-up Procedure for Reactions Involving this compound

Work-up procedures will vary depending on the specific reaction. However, a general approach for quenching a reaction and isolating the product is outlined below. Always perform the work-up in a chemical fume hood.

Caption: General experimental work-up workflow.

Role in Signaling Pathways and Drug Development

While research on this compound is ongoing, its structural analogs have shown significant biological activity, suggesting its potential as a scaffold in drug discovery. For instance, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect against myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway.[4] It has also been demonstrated to protect skin cells from oxidative damage via the Nrf2/HO-1 pathway.[5] These findings highlight the potential for brominated hydroxybenzoic acids to modulate key cellular signaling pathways involved in oxidative stress and cell survival.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Receptor Akt Akt Receptor->Akt Activates PGC1a PGC1a Akt->PGC1a Activates Sirt3 Sirt3 PGC1a->Sirt3 Upregulates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Mitochondrial_Health Mitochondrial_Health Sirt3->Mitochondrial_Health Promotes ARE ARE Nrf2_n->ARE Binds Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression 3_Bromo_4_hydroxybenzoic_acid_analog 3-Bromo-4,5-dihydroxy- benzaldehyde 3_Bromo_4_hydroxybenzoic_acid_analog->Receptor 3_Bromo_4_hydroxybenzoic_acid_analog->Nrf2_Keap1 Dissociates

Caption: Potential signaling pathways modulated by structural analogs of this compound.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory training. Always consult the SDS for the most up-to-date and detailed information before handling any chemical.

References

Methodological & Application

Application Note: Synthesis of 3-Bromo-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-hydroxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1] It serves as a key building block in drug discovery and development. This application note provides a detailed protocol for the electrophilic bromination of p-hydroxybenzoic acid to yield this compound. The procedure outlined is based on established laboratory methods, offering a reproducible workflow for obtaining the desired product.[2]

Reaction Scheme

The synthesis involves the direct bromination of p-hydroxybenzoic acid in glacial acetic acid. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho position.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a documented synthesis procedure.[2]

3.1. Materials and Equipment

  • Reagents:

    • p-Hydroxybenzoic acid

    • Bromine

    • Glacial acetic acid

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Dropping funnel

    • Beaker (2 L)

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

3.2. Synthesis Procedure

  • Dissolution: In a round-bottom flask, dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring.[2]

  • Bromine Addition: In a separate container, cautiously prepare a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid. Once the p-hydroxybenzoic acid solution is boiling, rapidly add the bromine solution using a dropping funnel.[2] Rapid addition to the boiling solution is recommended to prevent bumping.[2]

  • Reflux: Heat the reaction mixture to reflux and maintain it for six hours with continuous stirring.[2]

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled solution into two liters of cold water. A white precipitate of the crude product will form.[2]

  • Isolation: Collect the white precipitate by suction filtration using a Büchner funnel.[2]

3.3. Purification

  • Recrystallization: Transfer the filtered crude product to a beaker and recrystallize it from glacial acetic acid to yield the purified this compound.[2]

  • Drying: Dry the purified white crystals, for example, in a vacuum oven at a moderate temperature.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValueReference/Comment
Reactants
p-Hydroxybenzoic acid50 g (0.37 mol)Starting material[2]
Bromine (Br₂)59 g (0.37 mol)Brominating agent[2]
Product
This compoundC₇H₅BrO₃Molecular Formula[1]
Molar Mass217.02 g/mol
Theoretical Yield~80.29 gCalculated based on 1:1 stoichiometry
Experimental Results
Actual Yield (Purified)55.2 gReported experimental result[2]
Calculated Yield70.3%Based on the reported actual yield[2]
Purity (Example)>97.0%Typical purity for commercially available product[3]

Visualizations

Experimental Workflow Diagram

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve p-Hydroxybenzoic Acid in Glacial Acetic Acid C Add Bromine Solution to boiling mixture A->C B Prepare Bromine Solution in Glacial Acetic Acid B->C D Reflux for 6 hours C->D E Cool to Room Temperature D->E F Precipitate in Cold Water E->F G Filter Crude Product F->G H Recrystallize from Glacial Acetic Acid G->H I Dry Purified Product H->I

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • The reaction should be conducted with appropriate containment measures to handle potential spills and vapor release.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from p-hydroxybenzoic acid, achieving a good yield of 70.3%.[2] The procedure is straightforward, utilizing common laboratory reagents and equipment. Careful handling of bromine and glacial acetic acid is essential for a safe and successful synthesis. The final product is a key intermediate for further applications in research and development.

References

Laboratory Scale Synthesis of 3-Bromo-4-hydroxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Bromo-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The procedure outlined below describes the bromination of 4-hydroxybenzoic acid in glacial acetic acid.

Experimental Protocol

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-hydroxybenzoic acid with bromine.

Materials:

  • 4-hydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Cold water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating and stirring.[1]

  • Addition of Bromine: Once the 4-hydroxybenzoic acid is fully dissolved, bring the solution to a boil.[1] In a separate container, dissolve 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid. Rapidly add this bromine solution to the boiling solution of 4-hydroxybenzoic acid.[1]

  • Reaction Reflux: Reflux the reaction mixture for six hours with continuous stirring.[1]

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature.[1] Pour the cooled solution into two liters of cold water, which will cause a white precipitate to form.[1]

  • Purification by Recrystallization: Filter the white precipitate by suction filtration. Recrystallize the crude product from glacial acetic acid to yield purified this compound.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

ParameterValueReference
Starting Material4-hydroxybenzoic acid[1]
Moles of Starting Material0.37 mol[1]
Brominating AgentBromine[1]
Moles of Bromine0.37 mol[1]
SolventGlacial Acetic Acid[1]
Reaction Time6 hours[1]
Product Yield55.2 g[1]
Calculated Yield 70.3% [1]
AppearanceWhite crystals[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: 4-Hydroxybenzoic Acid & Glacial Acetic Acid Dissolution Dissolution with Heating & Stirring Start->Dissolution Bromination Addition of Bromine in Glacial Acetic Acid Dissolution->Bromination Reflux Reflux for 6 hours Bromination->Reflux Precipitation Cooling & Precipitation in Cold Water Reflux->Precipitation Purification Suction Filtration & Recrystallization Precipitation->Purification End End: Purified 3-Bromo-4- hydroxybenzoic Acid Purification->End

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-hydroxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzoic acid is a versatile aromatic building block in organic synthesis, prized for its trifunctional nature. The presence of a carboxylic acid, a phenol, and a bromine atom on the same scaffold allows for a diverse range of chemical transformations. This makes it a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is especially pronounced in the construction of biaryl compounds and other substituted aromatic systems that are common motifs in pharmacologically active agents. These notes provide detailed protocols for the synthesis and key applications of this compound, with a focus on its role in the development of therapeutic agents.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its key applications include:

  • Cross-Coupling Reactions: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a cornerstone of modern drug discovery for the synthesis of biaryl structures.

  • Synthesis of Anti-Inflammatory and Analgesic Agents: The biphenyl (B1667301) scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound is a key precursor for the synthesis of analogues of drugs like diflunisal.

  • Development of Thyroid Hormone Receptor Antagonists: The core structure of this compound can be elaborated to produce complex molecules that modulate the activity of nuclear receptors, such as the thyroid hormone receptor.

  • Enzyme Inhibition Studies: This molecule and its derivatives are utilized in biochemical research to probe the active sites of enzymes and to develop novel enzyme inhibitors[1].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of p-hydroxybenzoic acid to yield this compound[2].

Reaction Scheme:

G cluster_0 Synthesis of this compound p-Hydroxybenzoic acid p-Hydroxybenzoic acid This compound This compound p-Hydroxybenzoic acid->this compound Br2, Glacial Acetic Acid, Reflux G cluster_1 Esterification of this compound This compound This compound Methyl 3-Bromo-4-hydroxybenzoate Methyl 3-Bromo-4-hydroxybenzoate This compound->Methyl 3-Bromo-4-hydroxybenzoate Methanol, Glacial Acetic Acid (cat.), Dichloromethane G start Methyl 3-bromo-4-hydroxybenzoate + Arylboronic Acid reagents Pd Catalyst, Base, Solvent start->reagents Add coupling Suzuki-Miyaura Coupling reagents->coupling Heat hydrolysis Ester Hydrolysis coupling->hydrolysis Workup purification Purification hydrolysis->purification product Biphenyl Carboxylic Acid Analogue purification->product G cluster_pathway Thyroid Hormone Receptor Signaling cluster_antagonist Mechanism of Antagonist T3 Thyroid Hormone (T3) TR Thyroid Hormone Receptor (TR) T3->TR Binds Coactivator Coactivator TR->Coactivator Recruits TR->Coactivator Recruitment Blocked Gene Target Gene Transcription Coactivator->Gene Activates Antagonist TR Antagonist Antagonist->TR Binds G start 3,5-Dibromo-4-hydroxybenzoic acid esterification Esterification start->esterification ester Methyl 3,5-dibromo-4-hydroxybenzoate esterification->ester etherification Ullmann or Suzuki-Miyaura Coupling ester->etherification coupled_product Coupled Ester Intermediate etherification->coupled_product hydrolysis Ester Hydrolysis coupled_product->hydrolysis product TR Antagonist hydrolysis->product

References

3-Bromo-4-hydroxybenzoic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-4-hydroxybenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with diverse pharmacological activities. This document provides detailed application notes on the use of this compound in the development of p38 MAP kinase inhibitors, a class of drugs with significant therapeutic potential in inflammatory diseases and cancer.

Application: Development of p38 MAP Kinase Inhibitors

This compound serves as a key starting material for the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors. The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it an attractive target for therapeutic intervention.

The structural motif of this compound can be elaborated into complex heterocyclic systems, such as the diarylpyridinone core found in the clinical candidate PH-797804, a potent p38α MAP kinase inhibitor. The bromine atom facilitates cross-coupling reactions for the introduction of aryl or heteroaryl substituents, while the carboxylic acid and hydroxyl groups can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Quantitative Data: In Vitro Potency of p38 MAP Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative p38 MAP kinase inhibitors, including analogues that can be conceptually derived from a this compound scaffold.

CompoundTargetIC50 (nM)Assay Method
BIRB 796 (Doramapimod) p38α38Kinase Assay
p38β65Kinase Assay
p38γ200Kinase Assay
p38δ520Kinase Assay
PH-797804 (aS isomer) p38α>100-fold more potent than aR isomerKinase Assay[1]
SB203580 p38α222.44 ± 5.98Kinase Assay[2]

Experimental Protocols

Protocol 1: Synthesis of a Diarylpyridinone p38 MAP Kinase Inhibitor Intermediate

This protocol outlines a potential synthetic route for a key intermediate in the synthesis of diarylpyridinone-based p38 MAP kinase inhibitors, starting from this compound.

Materials:

Procedure:

  • Esterification: To a solution of this compound (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield methyl 3-bromo-4-hydroxybenzoate.

  • O-Alkylation: To a solution of methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in acetone, add 2,4-difluorobenzyl bromide (1.1 eq) and potassium carbonate (1.5 eq). Reflux the mixture for 6 hours. Cool to room temperature, filter the solid, and concentrate the filtrate. Purify the residue by column chromatography to obtain methyl 3-bromo-4-((2,4-difluorobenzyl)oxy)benzoate.

  • Amidation: Treat the ester from the previous step with a solution of ammonia in methanol in a sealed tube at 80 °C for 12 hours. Cool the reaction mixture and concentrate under reduced pressure to yield 3-bromo-4-((2,4-difluorobenzyl)oxy)benzamide.

  • Pyridinone Ring Formation: To a solution of sodium ethoxide (2.2 eq) in ethanol, add the benzamide (B126) (1.0 eq) and ethyl acetoacetate (1.1 eq). Reflux the mixture for 8 hours. Cool to room temperature and acidify with dilute hydrochloric acid. Filter the precipitate, wash with water, and dry to obtain the 3-bromo-4-((2,4-difluorobenzyl)oxy)-6-methylpyridin-2(1H)-one intermediate.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Substrate peptide (e.g., Myelin Basic Protein)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Inhibitor p38 Inhibitor (Derived from This compound) Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Workflow Diagram

Synthesis_Workflow Start 3-Bromo-4-hydroxybenzoic acid Esterification Esterification (MeOH, SOCl₂) Start->Esterification Ester Methyl 3-bromo-4- hydroxybenzoate Esterification->Ester Alkylation O-Alkylation (2,4-Difluorobenzyl bromide, K₂CO₃) Ester->Alkylation Alkylated_Ester Alkylated Ester Alkylation->Alkylated_Ester Amidation Amidation (NH₃ in MeOH) Alkylated_Ester->Amidation Amide Amide Intermediate Amidation->Amide Cyclization Pyridinone Formation (Ethyl acetoacetate, NaOEt) Amide->Cyclization Product Diarylpyridinone Intermediate Cyclization->Product

Caption: Synthetic workflow for a p38 inhibitor intermediate.

References

Application of 3-Bromo-4-hydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzoic acid is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring a bromine atom and a hydroxyl group on the benzoic acid core, provides opportunities for diverse chemical modifications to develop novel therapeutic agents. This document outlines the applications of this compound derivatives in anticancer and antimicrobial research, providing detailed experimental protocols and quantitative data to support further investigation and drug development efforts.

Key Applications in Medicinal Chemistry

Derivatives of this compound, particularly its hydrazide analogues, have demonstrated significant potential as both anticancer and antimicrobial agents. The structural modifications of the carboxyl group into hydrazides and subsequently into various N'-substituted benzohydrazides have yielded compounds with potent biological activities.

Anticancer Activity

Certain 3-bromobenzohydrazide derivatives have exhibited notable cytotoxic effects against human cancer cell lines. The mechanism of action for related hydroxybenzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1] HDAC inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Antimicrobial Activity

The quest for new antimicrobial agents is driven by the challenge of increasing drug resistance. Derivatives of this compound have been explored for their potential to combat various microbial pathogens. The introduction of different substituents on the hydrazide moiety allows for the fine-tuning of antimicrobial potency and spectrum.

Quantitative Data Summary

The following tables summarize the in vitro anticancer and antimicrobial activities of a series of 3-bromo-N'-(substituted benzylidene)benzohydrazide derivatives.

Table 1: In Vitro Anticancer Activity of 3-Bromobenzohydrazide Derivatives against Human Colorectal Carcinoma (HCT116) Cell Line [2][3]

Compound IDR-group on BenzylideneIC₅₀ (µM)
1 2-Chlorophenyl2.80
2 4-Chlorophenyl2.50
3 2-Nitrophenyl2.20
4 3-Nitrophenyl1.80
5 4-Nitrophenyl2.10
6 2-Hydroxyphenyl1.50
7 4-Hydroxyphenyl1.70
8 4-Hydroxy-3-methoxyphenyl1.20
Tetrandrine (Standard) -1.53
5-Fluorouracil (Standard) -4.60

Table 2: In Vitro Antimicrobial Activity of 3-Bromobenzohydrazide Derivatives [2]

Compound IDR-group on BenzylidenepMICam (µM/ml)
1 2-Chlorophenyl1.37
2 4-Chlorophenyl1.40
3 2-Nitrophenyl1.45
4 3-Nitrophenyl1.52
5 4-Nitrophenyl1.48
6 2-Hydroxyphenyl1.60
7 4-Hydroxyphenyl1.55
8 4-Hydroxy-3-methoxyphenyl1.67

*pMICam represents the negative logarithm of the average minimum inhibitory concentration.

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of Methyl 3-Bromo-4-hydroxybenzoate

This protocol describes the esterification of this compound.

  • Materials: this compound, Methanol (B129727) (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • Dissolve this compound (1 eq.) in anhydrous methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Protocol 2: Synthesis of 3-Bromobenzohydrazide

This protocol outlines the conversion of the methyl ester to the corresponding hydrazide.

  • Materials: Methyl 3-Bromo-4-hydroxybenzoate, Hydrazine (B178648) hydrate (B1144303) (99%), Ethanol.

  • Procedure:

    • Dissolve Methyl 3-Bromo-4-hydroxybenzoate (1 eq.) in ethanol.

    • Add hydrazine hydrate (1.5 eq.) to the solution.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry to obtain 3-Bromobenzohydrazide.

Protocol 3: Synthesis of 3-Bromo-N'-(substituted benzylidene)benzohydrazides

This protocol details the final step of synthesizing the target Schiff base derivatives.[2]

  • Materials: 3-Bromobenzohydrazide, Substituted benzaldehydes, Glacial acetic acid, Ethanol.

  • Procedure:

    • Dissolve 3-Bromobenzohydrazide (1 eq.) in ethanol.

    • Add the respective substituted benzaldehyde (B42025) (1 eq.) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 3-5 hours.

    • Cool the mixture to room temperature and pour it into crushed ice.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the product from ethanol to obtain the pure compound.

Biological Assay Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against a cancer cell line.

  • Materials: HCT116 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

  • Procedure:

    • Seed HCT116 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 5: In Vitro Antimicrobial Activity (Tube Dilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials: Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger), Nutrient Broth, Sabouraud Dextrose Broth, Test compounds, Standard drugs (e.g., Norfloxacin, Fluconazole).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth (Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Inoculate the tubes with a standardized suspension of the test microorganism.

    • Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 7 days for Aspergillus niger and 48 hours for Candida albicans.

    • The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Visualizations

Experimental and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassays Biological Evaluation start This compound ester Methyl 3-Bromo-4-hydroxybenzoate start->ester Esterification (MeOH, H₂SO₄) hydrazide 3-Bromobenzohydrazide ester->hydrazide Hydrazinolysis (N₂H₄·H₂O) schiff_base 3-Bromo-N'-(substituted benzylidene)benzohydrazides hydrazide->schiff_base Condensation (ArCHO, AcOH) anticancer Anticancer Activity (MTT Assay) schiff_base->anticancer antimicrobial Antimicrobial Activity (MIC Determination) schiff_base->antimicrobial results IC₅₀ & MIC Values anticancer->results antimicrobial->results

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm bhb_derivative 3-Bromo-4-hydroxybenzoic Acid Derivative HDAC HDAC bhb_derivative->HDAC Inhibition Histones_Ac Acetylated Histones HDAC->Histones_Ac Deacetylation Histones Histones Histones_Ac->Histones Chromatin Relaxed Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

Caption: Putative signaling pathway for the anticancer action of this compound derivatives via HDAC inhibition.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 3-Bromo-4-hydroxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of both a hydroxyl and a carboxylic acid group on the aromatic ring presents unique challenges that require careful consideration of reaction conditions.

Introduction to Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse array of starting materials.[2] The synthesis of biaryl carboxylic acids is particularly important as these structural motifs are prevalent in numerous biologically active molecules.[3]

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]

Challenges with this compound

The use of this compound as a substrate in Suzuki coupling reactions requires careful optimization due to the presence of the carboxylic acid and hydroxyl functional groups.

  • Carboxylic Acid Group: Under the basic conditions typically required for Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This can lead to decreased solubility in organic solvents and potential coordination with the palladium catalyst, which may inhibit its catalytic activity.[5]

  • Hydroxyl Group: The phenolic hydroxyl group is also acidic and will be deprotonated by the base. While generally less coordinating than the carboxylate, it can still potentially interact with the catalyst. More importantly, its presence may necessitate the use of milder bases or protection strategies to avoid unwanted side reactions.

To address these challenges, several strategies can be employed:

  • Choice of Base: The selection of an appropriate base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are commonly used.[6] The use of milder bases may be necessary to avoid side reactions related to the hydroxyl group.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[1]

  • Protection/Deprotection: In some cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can improve solubility and prevent catalyst inhibition. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. Similarly, the hydroxyl group could be protected if it proves to be problematic.

Data Presentation: Representative Reaction Conditions

While specific data for this compound is limited in the reviewed literature, the following table summarizes typical conditions used for the Suzuki coupling of structurally similar bromobenzoic acids. These serve as a valuable starting point for reaction optimization.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
3-Bromobenzoic AcidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT97[1]
3-Bromobenzoic Acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT95[1]
3-Bromobenzoic Acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT99[1]
4-Bromobenzoic AcidPhenylboronic acidPd/CK₂CO₃Ethanol/WaterRTHigh[7]
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2) / XPhos (3)K₃PO₄Dioxane/Water10095[6]

Experimental Protocols

The following are detailed, adaptable protocols for the Suzuki coupling of this compound. Note: These are generalized procedures and may require optimization for specific arylboronic acids and reaction scales.

Protocol 1: Aqueous Room Temperature Suzuki Coupling

This protocol is adapted from a green chemistry approach and is suitable for initial screening due to its mild conditions.[1][3]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Distilled Water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

  • Add 5.0 mL of distilled water to the flask.[1]

  • Stir the mixture vigorously at room temperature under air for 1.5-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture with 1M HCl to precipitate the product.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Suzuki Coupling under Inert Atmosphere with Heating

This protocol is a more traditional approach, often necessary for less reactive coupling partners.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (B91453) (8 mL, degassed)

  • Water (2 mL, degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (3-5 mol%), and K₃PO₄ (3.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ (Base) ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Prep Preparation of Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) Setup Reaction Setup (Combine reactants in flask) Prep->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Reaction Reaction (Stirring at specified temperature) Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction, Washing) Monitor->Workup Upon completion Purify Purification (Chromatography, Recrystallization) Workup->Purify Analysis Product Analysis (NMR, MS) Purify->Analysis Challenges_Mitigation Substrate This compound Challenges Challenges Carboxylic Acid Group Hydroxyl Group Substrate->Challenges Mitigation Mitigation Strategies Judicious choice of base (e.g., K₂CO₃, K₃PO₄) Biphasic solvent system (e.g., Toluene/Water) Protection/Deprotection of functional groups Challenges->Mitigation Addressed by Product Desired Product (3-Aryl-4-hydroxybenzoic Acid) Mitigation->Product Leads to

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-4-hydroxybenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring both a carboxylic acid and a phenolic hydroxyl group, along with a bromine substituent, allows for diverse chemical modifications. This document provides detailed protocols for the synthesis of three key classes of derivatives—esters, ethers, and amides—which serve as precursors to more complex molecules and potential active pharmaceutical ingredients. The structural arrangement of this compound makes it an excellent starting material for building complex molecular architectures.[2]

Synthesis of Ester Derivatives via Fischer-Speier Esterification

Esterification of the carboxylic acid group is a fundamental transformation for producing valuable intermediates. The Fischer-Speier method, utilizing an alcohol in the presence of a strong acid catalyst, is a direct and efficient approach. Esters of hydroxybenzoic acids are widely used in the pharmaceutical and fragrance industries.[3]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Dissolve 3-Bromo-4-hydroxybenzoic Acid in Alcohol (e.g., Methanol) acid Add Catalytic Conc. H2SO4 start->acid reflux Reflux Reaction (e.g., 6-10 hours) acid->reflux workup Aqueous Workup (Neutralize with NaHCO3) reflux->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify product Pure Ester Derivative purify->product

Caption: Workflow for the synthesis of ester derivatives.

Protocol: Synthesis of Methyl 3-Bromo-4-hydroxybenzoate

This protocol is adapted from standard Fischer esterification procedures.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10.0 g, 46.1 mmol) in methanol (B129727) (150 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with 150 mL of cold water and neutralize carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude ester by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 3-bromo-4-hydroxybenzoate. A patent for a similar synthesis starting from methyl p-hydroxybenzoate highlights that dibrominated by-products can sometimes form.[4]

Data Presentation: Representative Esterification Yields

The following table summarizes expected yields for the synthesis of various alkyl 3-bromobenzoate esters using the Fischer method, which can be considered analogous.

ProductAlcohol UsedCatalystReaction Time (h)Expected Yield (%)
Methyl 3-bromobenzoateMethanolH₂SO₄1085[3]
Ethyl 3-bromobenzoateEthanolH₂SO₄2-4~95[3]
n-Propyl 3-bromobenzoaten-PropanolH₂SO₄4-6~90[3]
n-Butyl 3-bromobenzoaten-ButanolH₂SO₄4-6~92[3]

Synthesis of Ether Derivatives via Williamson Ether Synthesis

Alkylation of the phenolic hydroxyl group is a common strategy to introduce diverse functionalities. The Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide, is a robust method for this transformation.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis start Dissolve Ester Derivative in Acetone (B3395972) base Add Base (K2CO3) and Alkyl Halide start->base reflux Reflux Reaction (6-8 hours) base->reflux filter Filter off Salts (e.g., KBr, KI) reflux->filter concentrate Concentrate Filtrate Under Vacuum filter->concentrate hydrolyze Hydrolyze Ester (10% aq. KOH) concentrate->hydrolyze acidify Acidify to Precipitate Product (dil. HCl) hydrolyze->acidify product Pure Ether Derivative acidify->product

Caption: Workflow for the synthesis of ether derivatives.

Protocol: Synthesis of 3-Bromo-4-propoxybenzoic Acid

This protocol first protects the carboxylic acid as a methyl ester, followed by etherification and subsequent hydrolysis. The etherification step is adapted from a procedure used for 3-hydroxy methyl benzoate.[5]

  • Starting Material: Begin with methyl 3-bromo-4-hydroxybenzoate, synthesized as described in Section 1.

  • Reaction Setup: Dissolve methyl 3-bromo-4-hydroxybenzoate (5.0 g, 21.6 mmol) in anhydrous acetone (100 mL) in a round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (6.0 g, 43.4 mmol) and 1-bromopropane (B46711) (3.2 g, 26.0 mmol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Work-up (Etherification): Cool the reaction mixture and filter off the inorganic salts. Wash the residue with acetone. Concentrate the combined filtrate under reduced pressure to obtain the crude methyl 3-bromo-4-propoxybenzoate.

  • Hydrolysis: Dissolve the crude ester in methanol (80 mL) and add a 10% aqueous solution of potassium hydroxide (B78521) (KOH) (40 mL). Reflux the mixture for 4 hours.

  • Isolation: After cooling, remove the methanol under reduced pressure. Dilute the residue with water (100 mL) and acidify to pH 2-3 with dilute hydrochloric acid (HCl), which will cause the product to precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until neutral, and dry under vacuum to yield pure 3-bromo-4-propoxybenzoic acid.

Data Presentation: Ether Synthesis Yields

A study on the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide reported high yields for the etherification step.[6]

StepReactantsProductYield (%)
Bromination4-hydroxybenzonitrile3-bromo-4-hydroxybenzonitrile88.2[6]
Oxyalkylation (Etherification)3-bromo-4-hydroxybenzonitrile, 1-bromo-2-methylpropane3-bromo-4-isobutyloxybenzonitrile89.3[6]

Synthesis of Amide Derivatives via Carbodiimide Coupling

Amide bond formation is critical in drug development. Direct coupling of the carboxylic acid with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) is a highly effective method.[7]

Logical Relationship: Amide Coupling

Amide_Coupling_Logic acid 3-Bromo-4-hydroxybenzoic Acid (Carboxyl Group) active_ester Activated O-Acylisourea Ester Intermediate acid->active_ester Activation edci EDCI / HOBt (Coupling Agents) edci->active_ester attack Nucleophilic Attack by Amine active_ester->attack amine Primary/Secondary Amine (Nucleophile) amine->attack amide N-Substituted Amide Product attack->amide urea Urea Byproduct attack->urea

Caption: Logical flow of carbodiimide-mediated amide synthesis.

Protocol: Synthesis of 3-Bromo-N-cyclohexyl-4-hydroxybenzamide

This protocol is adapted from a standard procedure for amide coupling.[7] Note: The phenolic -OH may need protection for certain sensitive amines or to prevent side reactions, but direct coupling can often be achieved.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Activation: Stir the mixture for 20-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add cyclohexylamine (B46788) (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt of EDCI and the formed HOBt ester.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative. An alternative, greener approach involves using boric acid as a catalyst, which can be effective for direct amidation.[8]

Potential Biological Applications

Derivatives of hydroxybenzoic acids are known to possess a wide range of biological activities.[9][10] These include:

  • Antimicrobial Activity: Many phenolic compounds, including azo dyes derived from 4-hydroxybenzoic acid, exhibit significant antibacterial effects against various human pathogens.[11]

  • Antioxidant Properties: The phenolic hydroxyl group is a key feature for antioxidant activity.[9]

  • Enzyme Inhibition: Certain isomers, like 4-Bromo-3-hydroxybenzoic acid, are known inhibitors of enzymes such as histidine decarboxylase, suggesting potential therapeutic applications for derivatives.[2]

  • Anti-inflammatory Effects: Various phenolic acids have demonstrated anti-inflammatory properties.[9]

Safety Information

This compound is harmful if swallowed and causes serious eye damage.[1] It is irritating to the skin and respiratory system. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Note: GC-MS Analysis of 3-Bromo-4-hydroxybenzoic Acid Following Silylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-hydroxybenzoic acid is a halogenated phenolic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and is a known metabolite of certain herbicides.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds.[2][3] However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, which stem from the presence of both a carboxylic acid and a phenolic hydroxyl group. These functional groups can lead to poor chromatographic peak shape, thermal degradation, and adsorption within the GC system.[4][5][6]

To overcome these limitations, a derivatization step is essential.[7][8] Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[5][9] The most common methods for compounds containing active hydrogens (from hydroxyl, carboxyl, or amine groups) are silylation, acylation, and alkylation.[5] Silylation is a highly effective and widely used technique where active hydrogens are replaced by a non-polar trimethylsilyl (B98337) (TMS) group.[5][8][10] This process significantly reduces intermolecular hydrogen bonding, making the resulting derivative more volatile and suitable for GC-MS analysis.[6][10]

This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and efficient silylating reagent.

Principle of Silylation

Silylation involves the reaction of a compound containing an active hydrogen with a silylating reagent. For this compound, both the acidic proton of the carboxylic acid group and the proton of the phenolic hydroxyl group are replaced by a trimethylsilyl (TMS) group. BSTFA is a powerful TMS donor that reacts efficiently with both functional groups in a single step to yield the volatile di-TMS derivative, which is then analyzed by GC-MS. The reaction by-products are neutral and volatile, minimizing interference in the analysis.

G cluster_reactants Reactants cluster_products Products Analyte This compound (HO-Ar(Br)-COOH) Derivative Di-TMS Derivative ((CH3)3SiO-Ar(Br)-COOSi(CH3)3) Analyte->Derivative Silylation Reaction (e.g., 70°C, 30 min) Reagent BSTFA + 1% TMCS (2 equivalents) Reagent->Derivative Byproducts Volatile By-products

Caption: Chemical derivatization of this compound via silylation.

Experimental Protocols

Materials and Reagents
  • This compound (≥97% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (Anhydrous)

  • Acetonitrile (B52724) or Ethyl Acetate (GC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Nitrogen gas, high purity

  • 2 mL screw-top autosampler vials with PTFE-lined septa

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Heating block or oven capable of maintaining 70°C ± 2°C

  • Vortex mixer

  • Micropipettes

  • Analytical balance

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL (1000 ppm) stock solution.

  • From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 ppm) by serial dilution with acetonitrile or ethyl acetate.

Derivatization Protocol
  • Pipette 100 µL of the standard solution (or sample extract) into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all residual water and solvent.

  • Add 50 µL of anhydrous pyridine to the dried residue to act as a catalyst and solvent.

  • Add 100 µL of BSTFA (+ 1% TMCS) to the vial.

  • Immediately cap the vial tightly and vortex for 30 seconds to ensure complete mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

GC-MS Instrumental Conditions

The following are typical starting conditions and may require optimization for your specific instrument.

  • Gas Chromatograph:

    • Injection Port: Splitless mode, 280°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms or equivalent)

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: Hold at 280°C for 5 minutes

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Transfer Line Temperature: 280°C

Results and Data Presentation

Successful derivatization of this compound will yield its di-TMS derivative, a more volatile and thermally stable compound.[10] This results in a sharp, symmetrical peak in the total ion chromatogram (TIC) with a reproducible retention time. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation. The presence of bromine is easily identified by the characteristic isotopic pattern (M, M+2) of approximately equal intensity.

The table below summarizes the expected quantitative data for the derivatized analyte.

ParameterValue
Analyte This compound
Derivatization Reagent BSTFA + 1% TMCS
Derivative Formed 3-Bromo-4-(trimethylsilyloxy)benzoic acid, trimethylsilyl ester
Molecular Formula C₁₃H₂₁BrO₃Si₂
Molecular Weight 361.38 g/mol
Expected Retention Time (t_R) ~15 - 18 minutes (dependent on specific GC conditions)
Molecular Ion (M⁺) m/z 360 / 362 (Characteristic Br isotope pattern)
Key Mass Fragments (m/z) 345 / 347 ([M-CH₃]⁺), 271 / 273, 197, 73 ([Si(CH₃)₃]⁺)

Workflow Visualization

The overall analytical process from sample receipt to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing start Sample/Standard (100 µL in vial) dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Pyridine (50 µL) & BSTFA (100 µL) dry->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to RT heat->cool inject Inject 1 µL into GC-MS cool->inject acquire Acquire Data (Full Scan or SIM) inject->acquire process Process Chromatogram & Mass Spectrum acquire->process quantify Quantify & Report process->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The protocol described provides a reliable and robust method for the derivatization and subsequent quantitative analysis of this compound by GC-MS. Silylation with BSTFA effectively converts the polar analyte into a volatile derivative, enabling excellent chromatographic separation and sensitive mass spectrometric detection. This method is suitable for researchers in pharmaceutical development, environmental analysis, and metabolomics who require accurate measurement of this compound in various matrices.

References

Application Note: Quantification of 3-Bromo-4-hydroxybenzoic Acid using a Stability-Indicating HPLC-UV Method

Application Notes and Protocols: 3-Bromo-4-hydroxybenzoic Acid in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents is a significant focus of pharmaceutical research. Hydroxybenzoic acid derivatives have emerged as a promising class of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols on the prospective role of 3-Bromo-4-hydroxybenzoic acid as an anti-inflammatory agent, based on compelling evidence from its close structural analogs.

While direct experimental data for this compound is limited in publicly available literature, extensive research on its analog, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provides a strong rationale for its investigation.[1][2] This document will leverage the findings on BDB and related compounds to outline the potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols to evaluate the anti-inflammatory efficacy of this compound. Another related compound, Methyl 3-Bromo-4,5-dihydroxybenzoate (MBD), has also shown anti-inflammatory properties by regulating TLR/NF-κB pathways.[3]

Predicted Mechanism of Action

Based on studies of its analogs, this compound is predicted to exert its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] These pathways are central to the production of pro-inflammatory mediators.

The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][4]

Signaling Pathways

Predicted Anti-inflammatory Signaling Pathway of this compound

Caption: Predicted inhibition of MAPK and NF-κB pathways by this compound.

Quantitative Data Summary (from analog 3-Bromo-4,5-dihydroxybenzaldehyde - BDB)

The following table summarizes the quantitative data obtained for the analog 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) in various anti-inflammatory assays. These values can serve as a benchmark for evaluating the potential efficacy of this compound.

ParameterCell Line / ModelConcentration / DoseResultReference
IL-6 Production Inhibition RAW 264.7 Macrophages12.5, 25, 50, 100 µMDose-dependent suppression[1]
NF-κB Phosphorylation Inhibition RAW 264.7 Macrophages50 and 100 µMInhibition observed[1]
STAT1 Phosphorylation Inhibition RAW 264.7 MacrophagesNot specifiedInhibitory effect observed[1]
Atopic Dermatitis Symptoms DNCB-induced mouse model100 mg/kgSuppression of symptoms[1]
Inflammatory Cytokine Expression (IL-6, IL-8, IL-13, IFN-γ, TNF-α) TNF-α/IFN-γ-stimulated HaCaT KeratinocytesNot specifiedDownregulation[2]
Chemokine Expression (Eotaxin, MDC, RANTES, TARC) TNF-α/IFN-γ-stimulated HaCaT KeratinocytesNot specifiedDownregulation[2]
Cardiac Function Improvement Myocardial Infarction mouse model100 mg/kgImproved cardiac function, reduced mortality and infarct size[4]
Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β, MCP-1, IL-6) Myocardial Infarction mouse model100 mg/kgSuppression in injured hearts[4]

Experimental Protocols

In Vitro Anti-inflammatory Activity

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

Experimental Workflow for In Vitro NO Production Assay

NO Production Assay Workflow Start Start Seed_Cells Seed RAW 264.7 cells (e.g., 1-2 x 10^5 cells/well in 96-well plate) Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Pretreat Pre-treat with this compound (various concentrations) for 1-2 hours Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (e.g., 100-200 ng/mL) for 18-24 hours Pretreat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant Griess_Assay Perform Griess Assay to measure nitrite (B80452) concentration Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540-550 nm Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for assessing nitric oxide production inhibition.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Griess Reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 1% sulfanilamide (B372717) in 5% phosphoric acid)

    • Sodium nitrite standard solution

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

    • Add LPS to a final concentration of 100-200 ng/mL to induce inflammation. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

    • Incubate for 18-24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production compared to the vehicle control.

2. Western Blot for NF-κB and MAPK Pathway Proteins

This protocol is used to determine the effect of the test compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • RAW 264.7 cells

    • 6-well cell culture plates

    • LPS

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 phosphorylation).

    • Wash the cells with cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the total protein or a housekeeping protein like β-actin.

In Vivo Anti-inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[6][7][8][9][10]

Workflow for Carrageenan-Induced Paw Edema Model

Paw Edema Workflow Start Start Acclimatize Acclimatize animals (e.g., Wistar rats or C57BL/6J mice) Start->Acclimatize Group_Animals Group animals (e.g., vehicle control, positive control, test groups) Acclimatize->Group_Animals Administer_Compound Administer this compound or vehicle/positive control (e.g., intraperitoneally or orally) Group_Animals->Administer_Compound Induce_Edema Inject carrageenan (e.g., 1% solution) into the sub-plantar region of the hind paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure paw volume at different time points (e.g., 0, 1, 2, 3, 4, 5 hours) using a plethysmometer Induce_Edema->Measure_Paw_Volume Calculate_Edema Calculate the percentage of edema inhibition Measure_Paw_Volume->Calculate_Edema End End Calculate_Edema->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-4-hydroxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the direct electrophilic bromination of 4-hydroxybenzoic acid using elemental bromine (Br₂) as the brominating agent. Glacial acetic acid is a common solvent for this reaction.[1]

Q2: What are the primary side products in this synthesis?

A2: The main side product is 3,5-dibromo-4-hydroxybenzoic acid, which results from over-bromination of the starting material.[2] The formation of this byproduct is more likely under harsh reaction conditions or with an excess of the brominating agent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane. The disappearance of the starting material (4-hydroxybenzoic acid) and the appearance of the product spot (this compound) indicate the reaction's progression.

Q4: What is a typical yield for this synthesis?

A4: A typical reported yield for the synthesis using bromine in glacial acetic acid is around 70.3%.[1] However, this can be influenced by various factors, including reaction conditions and purification methods.

Q5: Is it possible to use a milder brominating agent than elemental bromine?

A5: Yes, N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used for the bromination of electron-rich aromatic compounds like phenols.[3] Using NBS can help to reduce the formation of poly-brominated side products.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Symptoms:

  • The final isolated mass of the product is significantly lower than the theoretical maximum.

  • TLC analysis of the crude product shows a significant amount of unreacted 4-hydroxybenzoic acid.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor by TLC until the starting material is consumed. A typical reflux time is six hours.[1] - Increase Reaction Temperature: If the reaction is being conducted at a lower temperature, consider increasing it to the reflux temperature of the solvent to enhance the reaction rate.
Suboptimal Stoichiometry - Verify Reagent Amounts: Ensure that at least a 1:1 molar ratio of bromine to 4-hydroxybenzoic acid is used. A slight excess of bromine (e.g., 1.1 equivalents) may be beneficial, but a large excess can lead to over-bromination.[2]
Loss during Work-up/Purification - Efficient Extraction: Ensure proper extraction of the product from the aqueous phase during work-up. - Careful Recrystallization: Minimize the loss of product during recrystallization by using a minimal amount of hot solvent and ensuring complete cooling to maximize crystal formation.
Decomposition of Product - Avoid Excessive Heat: While heating is necessary to dissolve the reactants, prolonged exposure to very high temperatures could potentially lead to some degradation.
Problem 2: Formation of Significant Amounts of 3,5-dibromo-4-hydroxybenzoic acid

Symptoms:

  • The presence of a significant second product spot on the TLC plate.

  • Characterization data (e.g., NMR, Mass Spectrometry) indicates the presence of the dibrominated species.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excess Brominating Agent - Control Stoichiometry: Use a strict 1:1 or slightly less than 1 molar equivalent of the brominating agent relative to the 4-hydroxybenzoic acid.
High Reaction Temperature - Lower the Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-brominated product. For the related methyl ester synthesis, temperatures between -10°C and 50°C are suggested.[2]
Polar Protic Solvent - Change the Solvent: Polar protic solvents can enhance the reactivity of the brominating agent. Consider using a less polar solvent like dichloromethane (B109758) or chloroform, which may improve selectivity.[2]
Use of a Milder Brominating Agent - Switch to NBS: N-Bromosuccinimide (NBS) is a milder brominating agent that can provide better control and reduce the incidence of poly-bromination.[3]

Data Presentation

The following table summarizes the reported yields of this compound and related compounds under different reaction conditions.

Starting MaterialBrominating AgentSolventTemperatureYieldReference
4-hydroxybenzoic acidBromineGlacial Acetic AcidReflux70.3%[1]
Methyl 4-hydroxybenzoateBromineDichloromethane / Glacial Acetic Acid0-5°C then Room Temp.High (unspecified)[2]
4-hydroxybenzaldehydeBromine / H₂O₂Dichloroethane / H₂O0°C86-88%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Glacial Acetic Acid

This protocol is adapted from a standard literature procedure.[1]

Materials:

  • 4-hydroxybenzoic acid

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Cold Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating and stirring.

  • In a separate container, dissolve 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.

  • Once the 4-hydroxybenzoic acid has completely dissolved, bring the solution to a boil.

  • Rapidly add the bromine solution to the boiling 4-hydroxybenzoic acid solution.

  • Reflux the reaction mixture for six hours with continuous stirring.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into two liters of cold water to precipitate the product.

  • Filter the white precipitate by suction filtration.

  • Recrystallize the crude product from glacial acetic acid to obtain purified this compound.

Protocol 2: Potential Optimization using in-situ Bromine Regeneration

This conceptual protocol is based on a method reported for the synthesis of 3-bromo-4-hydroxybenzaldehyde (B1265673) and may improve the yield by regenerating bromine from the HBr byproduct.[4]

Materials:

  • 4-hydroxybenzoic acid

  • Bromine (Br₂)

  • Hydrogen Peroxide (H₂O₂) (e.g., 30% solution)

  • Dichloroethane

  • Sulfuric Acid (aqueous solution, e.g., 25%)

Procedure:

  • In a jacketed reaction vessel cooled to 0°C, add 4-hydroxybenzoic acid, dichloroethane, and an aqueous solution of sulfuric acid.

  • Slowly add a solution of bromine (approximately 0.55 equivalents) in dichloroethane to the stirred mixture over 2 hours, maintaining the temperature at 0°C.

  • After the bromine addition is complete, add hydrogen peroxide (approximately 0.55 equivalents) to the reaction mixture over 1 hour, still at 0°C.

  • Continue stirring the reaction mixture at 0°C for an additional 2 hours.

  • Filter the resulting precipitate, wash with ice-cold water, and dry to obtain the product.

Visualizations

Reaction Pathway

reaction_pathway Synthesis of this compound 4-hydroxybenzoic_acid 4-hydroxybenzoic acid product This compound 4-hydroxybenzoic_acid->product + Br2 Br2 Br2 HBr HBr product->HBr - H+ troubleshooting_workflow Troubleshooting Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC) check_yield->incomplete_reaction Yes dibromination Dibrominated Product? check_purity->dibromination Yes end Successful Synthesis check_purity->end No workup_loss Loss during Work-up? incomplete_reaction->workup_loss No solution1 Increase reaction time/temp incomplete_reaction->solution1 Yes workup_loss->check_purity No solution2 Optimize extraction/ recrystallization workup_loss->solution2 Yes solution3 - Control stoichiometry - Lower temperature - Change solvent - Use NBS dibromination->solution3 Yes dibromination->end No solution1->start solution2->start solution3->start factors_affecting_yield Factors Influencing Synthesis Outcome cluster_temp Temperature Effects cluster_solvent Solvent Effects cluster_agent Brominating Agent Effects yield_purity Yield & Purity temperature Temperature temperature->yield_purity high_temp High Temp: - Faster reaction - More side products temperature->high_temp low_temp Low Temp: - Slower reaction - Higher selectivity temperature->low_temp solvent Solvent solvent->yield_purity polar_protic Polar Protic (e.g., Acetic Acid): - Faster reaction solvent->polar_protic non_polar Non-Polar (e.g., Dichloromethane): - Higher selectivity solvent->non_polar stoichiometry Stoichiometry stoichiometry->yield_purity brominating_agent Brominating Agent brominating_agent->yield_purity br2 Bromine (Br2): - Highly reactive brominating_agent->br2 nbs NBS: - Milder, more selective brominating_agent->nbs

References

Minimizing byproduct formation in the synthesis of 3-Bromo-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-hydroxybenzoic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproduct of concern is the dibrominated species, 3,5-dibromo-4-hydroxybenzoic acid.[1][2] This occurs because the activating hydroxyl group directs bromination to both ortho positions. The formation of other isomeric monobrominated products is also possible, though typically less prevalent.[3]

Q2: My reaction is producing a significant amount of the 3,5-dibromo-4-hydroxybenzoic acid byproduct. How can I minimize this?

A2: To minimize the formation of the dibrominated byproduct, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of bromine to 4-hydroxybenzoic acid. A molar ratio of 1:1 or slightly above (e.g., 1:1.0-1.2) is recommended to favor monobromination.[1]

  • Reaction Temperature: Maintain a low temperature, especially during the addition of bromine. A temperature range of 0-5°C during bromine addition can help to control the reaction rate and improve selectivity.[1]

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture. This helps to maintain a low concentration of bromine at any given time, reducing the likelihood of a second bromination event on the same molecule.

  • Choice of Brominating Agent: For greater control, consider using a milder brominating agent such as benzyltrimethylammonium (B79724) tribromide (BTMABr₃) in place of elemental bromine.[2]

Q3: The yield of my desired product, this compound, is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact yield. While glacial acetic acid is commonly used, a two-phase system with HBr-H2O2 has also been reported.[4][5] Ensure your reagents are of high purity and anhydrous where necessary.

  • Product Loss During Workup and Purification: The purification process, such as recrystallization, can lead to product loss. Optimize your recrystallization solvent and technique to maximize recovery. A common method involves recrystallization from glacial acetic acid.[4] An alternative workup involves extraction with an organic solvent, followed by washing and acidification.[6]

Q4: I am having difficulty purifying the final product from the unreacted starting material and byproducts. What purification strategies are recommended?

A4: Purification can be challenging due to the similar polarities of the desired product, starting material, and byproducts.

  • Recrystallization: This is the most common method for purifying this compound.[4] Glacial acetic acid is a frequently used solvent. Experiment with different solvent systems to achieve the best separation.

  • Column Chromatography: While more laborious, silica (B1680970) gel column chromatography can be effective for separating compounds with close polarities. A suitable eluent system would need to be developed, likely a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to improve peak shape.

  • Acid-Base Extraction: An aqueous workup involving extraction with an organic solvent and subsequent washes with acidic and basic solutions can help to remove certain impurities.[6]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

Starting MaterialBrominating AgentSolvent/CatalystTemperatureTimeReported Yield/PurityReference
p-Hydroxybenzoic acidBromineGlacial Acetic AcidReflux6 hours70.3%[4]
Methyl p-hydroxybenzoateLiquid BromineDichloromethane / Glacial Acetic Acid0-5°C (addition), then RT32 hours98.7% (HPLC)[1]
4-Hydroxybenzoic acidHBr/H₂O₂Ethylenedichloride / Water (two-phase)45°C3 hours-[5]

Experimental Protocols

Protocol 1: Bromination of p-Hydroxybenzoic Acid in Glacial Acetic Acid

This protocol is adapted from a literature procedure.[4]

  • Dissolution: Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid in a suitable reaction vessel with stirring and heating.

  • Bromine Addition: Once the acid is dissolved and the solution is boiling, rapidly add a solution of 59 g (0.37 mol) of bromine dissolved in 60 ml of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for six hours with continuous stirring.

  • Precipitation: After reflux, allow the solution to cool to room temperature. Pour the cooled solution into two liters of cold water to precipitate the product.

  • Filtration: Collect the white precipitate by suction filtration.

  • Recrystallization: Recrystallize the crude product from glacial acetic acid to yield purified this compound.

Protocol 2: Controlled Bromination of Methyl p-Hydroxybenzoate

This protocol is based on a patented method.[1]

  • Solution Preparation: In a reaction flask, dissolve 21.42 g (0.148 mol) of methyl p-hydroxybenzoate in 300 ml of dichloromethane. Add 9.0 ml (0.155 mol) of glacial acetic acid and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to below 5°C using an ice bath.

  • Bromine Addition: Slowly add 8.0 ml (0.155 mol) of liquid bromine dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 32 hours.

  • Workup: The patent describes a workup procedure to isolate the methyl 3-bromo-4-hydroxybenzoate, which can then be hydrolyzed to the carboxylic acid if desired.

Visualizations

Reaction_Pathway Start 4-Hydroxybenzoic Acid Reagent + Br₂ Start->Reagent Product This compound Reagent->Product Monobromination Reagent2 + Br₂ Product->Reagent2 Byproduct 3,5-Dibromo-4-hydroxybenzoic Acid Reagent2->Byproduct Dibromination

Caption: Reaction pathway for the bromination of 4-hydroxybenzoic acid.

Troubleshooting_Workflow Start High Byproduct Formation? CheckStoichiometry Verify 1:1 Molar Ratio of Reactant to Bromine Start->CheckStoichiometry Yes Solution Reduced Byproduct Formation Start->Solution No ControlTemp Lower Reaction Temperature (0-5°C during addition) CheckStoichiometry->ControlTemp SlowAddition Ensure Slow, Dropwise Addition of Bromine ControlTemp->SlowAddition MilderReagent Consider Milder Brominating Agent (e.g., BTMABr₃) SlowAddition->MilderReagent MilderReagent->Solution

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Technical Support Center: Purification of 3-Bromo-4-hydroxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 3-Bromo-4-hydroxybenzoic acid using recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to help you overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not supersaturated.[1] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[1] 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent. Allow the more concentrated solution to cool slowly. 2. Induce Crystallization:     a. Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.[2]     b. Seed Crystals: Add a very small, pure crystal of this compound to the cooled solution to initiate crystallization. 3. Change Solvent: If crystals still do not form, recover the solid by evaporating the solvent and attempt recrystallization with a different solvent system.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High impurity concentration: Impurities can lower the melting point of the mixture. 2. Solution cooled too quickly: The compound comes out of solution above its melting point.[1] 3. Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the compound.[1]1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool very slowly.[1] 2. Slower Cooling: Insulate the flask to encourage gradual cooling, which favors crystal formation.[1] 3. Change Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system.
Low Yield of Purified Crystals 1. Excessive solvent used: A significant amount of the product remains dissolved in the mother liquor.[1] 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required to dissolve the crude product. 2. Pre-heat Funnel: During hot filtration, use a pre-heated funnel and flask to prevent premature crystallization. 3. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Second Crop: Concentrate the mother liquor by evaporation and cool to obtain a second, though likely less pure, crop of crystals.
Colored Crystals After Recrystallization 1. Colored impurities present: The impurity co-crystallized with the product. 2. Thermal decomposition: The compound may have partially decomposed upon prolonged heating.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. 2. Second Recrystallization: Perform another recrystallization to further purify the product.
Low or Broad Melting Point of Purified Product 1. Incomplete purification: Impurities are still present in the crystals. 2. Incomplete drying: Residual solvent can depress the melting point.1. Repeat Recrystallization: If the melting point is significantly lower and broader than the literature value (approx. 155-183°C), a second recrystallization is recommended.[3][4] 2. Thorough Drying: Ensure the crystals are completely dry by using a vacuum oven or desiccator.

Solubility Data

Solvent Solubility at Room Temperature (approx. 25°C) Solubility at Boiling Point Suitability Notes
Water Slightly Soluble[4]Moderately SolubleMay be suitable, but a large volume might be needed. Good for removing polar impurities.
Ethanol Soluble[4]Very SolubleGood potential solvent. May require a co-solvent like water to reduce solubility at low temperatures.
Methanol (B129727) Soluble[6]Very SolubleSimilar to ethanol, a good candidate for a primary solvent in a mixed-solvent system.
Glacial Acetic Acid Moderately SolubleVery SolubleA proven recrystallization solvent for this compound.[5]
Ethyl Acetate Moderately SolubleVery SolubleA good candidate for moderately polar compounds.
Acetone SolubleVery SolubleCan be a good solvent, but its low boiling point might be a consideration.
Toluene Sparingly SolubleModerately SolubleMay be a good choice, particularly for removing non-polar impurities.
Hexanes/Heptane InsolubleSparingly SolubleUnlikely to be a good primary solvent but could be used as an anti-solvent in a mixed-solvent system.

Note: It is highly recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system before proceeding with the bulk purification.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing crude this compound from a single solvent (e.g., glacial acetic acid or water).

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of boiling solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven.

  • Analysis: Determine the mass and melting point of the purified this compound to assess the recovery and purity.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze (Mass, MP) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Problem? no_crystals No Crystals Form start->no_crystals Yes oiling_out Oiling Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes colored_crystals Colored Crystals start->colored_crystals Yes sol_no_crystals1 Boil off solvent no_crystals->sol_no_crystals1 Too much solvent? sol_no_crystals2 Scratch flask / Add seed crystal no_crystals->sol_no_crystals2 Supersaturated? sol_oiling_out Reheat, add more solvent, cool slowly oiling_out->sol_oiling_out sol_low_yield Use min. solvent, wash with cold solvent low_yield->sol_low_yield sol_colored_crystals Use activated charcoal / Redo recrystallization colored_crystals->sol_colored_crystals

Caption: A troubleshooting decision tree for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: Glacial acetic acid has been documented as an effective solvent for the recrystallization of this compound.[5] Generally, the ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Alcohols like methanol or ethanol, or a mixed solvent system such as ethanol/water, are also good candidates to test.[4]

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of boiling solvent required to completely dissolve the crude this compound. Using an excess of solvent is a frequent cause of low yields, as a significant portion of the product will remain in the mother liquor upon cooling.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range suggests the presence of impurities in your sample. Pure crystalline solids typically exhibit a sharp and well-defined melting point. For this compound, the reported melting point varies but is generally in the range of 155-183°C.[3][4] If your product's melting point is outside this range, a second recrystallization may be necessary.

Q4: Can I reuse the mother liquor?

A4: Yes, it is possible to recover more product from the mother liquor. This can be done by evaporating a portion of the solvent to concentrate the solution and then cooling it again to obtain a "second crop" of crystals. However, be aware that this second crop may be less pure than the first.

Q5: How can I remove insoluble impurities from my crude this compound?

A5: Insoluble impurities can be removed by performing a hot gravity filtration. After dissolving the crude product in the minimum amount of boiling solvent, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove the solid impurities.

References

Overcoming challenges in the bromination of 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when brominating 4-hydroxybenzoic acid?

A1: The hydroxyl (-OH) group is a strongly activating ortho-, para-directing group, while the carboxylic acid (-COOH) group is a deactivating meta-directing group.[1] Due to the powerful activating effect of the hydroxyl group, electrophilic bromination will occur at the positions ortho to the -OH group (positions 3 and 5). The para position is already occupied by the carboxylic acid group.[1]

Q2: What is the most common product when brominating 4-hydroxybenzoic acid in an aqueous medium?

A2: In an aqueous medium with a strong activating group like the hydroxyl group, the dibromo derivative, 3,5-dibromo-4-hydroxybenzoic acid, is typically the major product.[1]

Q3: What are the main challenges and side reactions to be aware of?

A3: The primary challenges include controlling the extent of bromination to achieve mono- or di-substitution selectively and preventing the side reaction of bromodecarboxylation. The use of aqueous bromine can sometimes lead to the formation of 2,4,6-tribromophenol (B41969) as a byproduct due to the loss of the carboxylic acid group. Another challenge is avoiding the formation of the dibrominated byproduct when the monobrominated product is desired.

Q4: How can I favor the formation of the monobrominated product, 3-bromo-4-hydroxybenzoic acid?

A4: To favor monosubstitution, it is crucial to carefully control the stoichiometry of the reactants, typically using a 1:1 molar ratio of 4-hydroxybenzoic acid to bromine. The reaction should be carried out at a controlled temperature, often starting at a low temperature (0-5°C) during the addition of bromine and then allowing it to proceed at room temperature. Using a less polar solvent, such as glacial acetic acid or dichloromethane, can also help to moderate the reaction and improve selectivity.

Q5: How can I promote the formation of the dibrominated product, 3,5-dibromo-4-hydroxybenzoic acid?

A5: To obtain the dibrominated product, an excess of bromine (at least 2 equivalents) should be used. The reaction is often carried out in a solvent like glacial acetic acid.

Q6: What are the recommended purification techniques for brominated 4-hydroxybenzoic acid?

A6: The crude product, which often precipitates from the reaction mixture upon addition of water, can be collected by vacuum filtration. Recrystallization is a common method for purification. Glacial acetic acid is a suitable solvent for the recrystallization of this compound.[2] For other brominated hydroxybenzoic acids, purification may involve extraction with an organic solvent like diethyl ether, followed by washing with acidic and brine solutions, and then recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use fresh, pure bromine or N-bromosuccinimide (NBS).- Ensure the reaction temperature is appropriate for the desired product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
Formation of multiple products (mixture of mono-, di-, and/or poly-brominated compounds) - Incorrect stoichiometry of bromine.- Reaction temperature is too high, leading to over-bromination.- Highly activating reaction conditions.- Carefully control the molar ratio of bromine to 4-hydroxybenzoic acid. Use 1 equivalent for monobromination and >2 equivalents for dibromination.- Maintain a controlled, lower temperature, especially during the addition of bromine.- Consider using a less polar solvent to moderate reactivity.
Presence of 2,4,6-tribromophenol byproduct - Bromodecarboxylation has occurred. This is more common in aqueous solutions.- Use a less polar solvent such as glacial acetic acid instead of water to minimize this side reaction.
Difficulty in product isolation/purification - Product is soluble in the reaction mixture.- Impurities are co-precipitating or co-crystallizing with the product.- Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.- For purification, try recrystallization from a different solvent system. Acid-base extraction can also be employed to separate the acidic product from neutral impurities.
Incomplete reaction (starting material remains) - Insufficient amount of brominating agent.- Short reaction time.- Ensure the correct stoichiometry of the brominating agent is used.- Increase the reaction time and monitor by TLC until the starting material is consumed.

Data Presentation

Table 1: Reaction Conditions and Yields for the Bromination of 4-Hydroxybenzoic Acid and its Derivatives

Desired Product Starting Material Brominating Agent & Stoichiometry Solvent Temperature Reaction Time Yield
This compound4-Hydroxybenzoic acidBromine (1 eq.)Glacial Acetic AcidReflux6 hours70.3%[2]
This compound methyl esterMethyl p-hydroxybenzoateBromine (1.1 eq.)Dichloromethane / Glacial Acetic Acid0-5°C then Room Temp.32-35 hoursHigh Yield
2-Bromophenol (via decarboxylation)4-Hydroxybenzoic acidHBr-H₂O₂Ethylene Dichloride45°C3 hours90-95% (after decarboxylation)[3]
2,6-Dibromophenol (via decarboxylation)4-Hydroxybenzoic acidHBr-H₂O₂Ethylene Dichloride45°C3 hours90-95% (after decarboxylation)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound[2]

  • Dissolution: Dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring.

  • Addition of Bromine: To the boiling solution, rapidly add a solution of 59 g (0.37 mol) of bromine dissolved in 60 ml of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for six hours with continuous stirring.

  • Cooling: After reflux, allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled solution into two liters of cold water to form a white precipitate.

  • Filtration: Collect the white crystals by suction filtration.

  • Purification: Recrystallize the crude product from glacial acetic acid to yield purified this compound.

Protocol 2: Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid (General Procedure)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.

  • Bromine Solution Preparation: In the dropping funnel, prepare a solution of 54.4 g (17.4 mL, 0.34 mol) of bromine in 100 mL of glacial acetic acid.

  • Addition of Bromine: Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over a period of approximately 1-2 hours. Maintain the temperature at room temperature.

  • Reaction Time: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 3-4 hours.

  • Quenching: To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution disappears.

  • Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Solutions: - 4-HBA in Glacial Acetic Acid - Bromine in Glacial Acetic Acid add_bromine Slowly add Bromine solution to 4-HBA solution prep_reagents->add_bromine Charge reactor stir Stir at Room Temperature add_bromine->stir Maintain Temp. quench Quench excess Bromine stir->quench After 2-4h precipitate Precipitate product in ice water quench->precipitate filter Filter crude product precipitate->filter recrystallize Recrystallize from suitable solvent filter->recrystallize dry Dry final product recrystallize->dry

Caption: Experimental workflow for the bromination of 4-hydroxybenzoic acid.

troubleshooting_bromination start Reaction Outcome Unsatisfactory low_yield Low/No Yield? start->low_yield check_reagents Check Reagent Quality (Fresh Br2/NBS) low_yield->check_reagents Yes wrong_product Incorrect Product(s)? low_yield->wrong_product No check_conditions Verify Temp. & Time check_reagents->check_conditions over_bromination Over-bromination (e.g., dibromo instead of mono) wrong_product->over_bromination Yes incomplete_rxn Starting Material Remains? wrong_product->incomplete_rxn No decarboxylation Bromodecarboxylation (2,4,6-tribromophenol) over_bromination->decarboxylation Check for decarboxylation solution_over_bromo Reduce Br2 stoichiometry. Lower reaction temperature. over_bromination->solution_over_bromo solution_decarbox Use non-aqueous solvent (e.g., Glacial Acetic Acid) decarboxylation->solution_decarbox solution_incomplete Increase reaction time or check Br2 stoichiometry. incomplete_rxn->solution_incomplete Yes

Caption: Troubleshooting decision tree for bromination of 4-hydroxybenzoic acid.

References

Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-Bromo-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this specific transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, presented in a question-and-answer format.

Q1: I am observing low to no product formation. What are the primary factors to investigate?

Low or no yield in the Suzuki coupling of this compound can stem from several factors, particularly due to the presence of the hydroxyl and carboxylic acid functionalities.

  • Inactive Catalyst: The palladium catalyst is susceptible to deactivation. Ensure you are using a fresh batch of catalyst. Oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state.[1] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]

  • Catalyst Inhibition: The electron-donating hydroxyl group and the carboxylate formed under basic conditions can coordinate to the palladium center, inhibiting its catalytic activity.[1] Consider screening different ligands that can modulate the electronic properties and steric environment of the palladium catalyst to mitigate this inhibition.

  • Poor Substrate Solubility: Under basic reaction conditions, this compound will be deprotonated to form a salt, which may have poor solubility in common organic solvents, thereby impeding the reaction.[1] A solvent screen is highly recommended.

  • Inappropriate Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[2] For this substrate, a careful selection of the base is necessary to ensure it is strong enough for the catalytic cycle without causing unwanted side reactions.

Q2: My reaction is producing significant side products like homocoupled arenes and protodeboronation of the boronic acid. How can I minimize these?

The formation of side products is a common issue in Suzuki couplings.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.[1] Using a direct Pd(0) source, such as Pd(PPh₃)₄, might also be beneficial.[1]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is favored under harsh conditions. To limit this, you can try using milder bases, lower reaction temperatures, or shorter reaction times.[1] Using a more stable boronic ester, such as a pinacol (B44631) ester, can also prevent this undesired reaction.[1]

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occur due to impurities or side reactions. Ensure high purity of all reagents. If the problem persists, a change in catalyst, ligand, or solvent may be necessary.[3]

Q3: The reaction is very slow or stalls before completion. What can I do to improve the reaction rate?

A sluggish reaction can often be accelerated by adjusting the reaction parameters.

  • Temperature: Many Suzuki couplings require heating to proceed at a practical rate.[1] If your reaction is slow at room temperature, gradually increasing the temperature (e.g., to 80-100 °C) can significantly improve the rate. However, be aware that excessive heat can lead to catalyst decomposition.[1]

  • Solvent: The choice of solvent can dramatically impact reaction rate and yield.[4] For substrates like this compound, a mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[5][6]

  • Catalyst and Ligand: If oxidative addition is the rate-limiting step, using more electron-rich and bulky phosphine (B1218219) ligands can accelerate the reaction.[7] Consider screening different palladium catalysts and ligands.

Frequently Asked Questions (FAQs)

Q1: How do the hydroxyl and carboxylic acid groups on this compound specifically affect the Suzuki coupling reaction?

The hydroxyl group is an electron-donating group which can activate the aryl bromide for oxidative addition. However, both the hydroxyl and the carboxylic acid groups are acidic and will be deprotonated by the base used in the reaction. The resulting phenoxide and carboxylate anions can chelate to the palladium catalyst, potentially inhibiting it.[1] The carboxylate salt form can also lead to poor solubility in many organic solvents.[1]

Q2: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

There is no single "best" combination as the optimal choice often depends on the specific boronic acid being used. However, for aryl bromides, common and effective catalyst systems include:

  • Pd(PPh₃)₄

  • Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos[8]

  • PdCl₂(dppf)[9]

It is often necessary to screen a few different catalyst/ligand combinations to find the most effective one for your specific substrates.

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[2] For this compound, common bases to consider are:

  • Potassium Carbonate (K₂CO₃): A widely used and often effective base.[5][8]

  • Sodium Carbonate (Na₂CO₃): Found to be a very effective base in many Suzuki couplings.[10][11]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective for more challenging couplings.[8]

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can be beneficial.[9]

The choice of base can also influence the solubility of the starting material. It is advisable to screen a few different bases to optimize the reaction.

Q4: Is it necessary to protect the hydroxyl or carboxylic acid group before performing the Suzuki coupling?

While protection of the hydroxyl or carboxylic acid (e.g., as a methyl ester) can sometimes improve solubility and prevent potential coordination to the catalyst, it is often not necessary.[9] Many Suzuki couplings can be successfully performed with these functional groups unprotected by carefully optimizing the reaction conditions (base, solvent, catalyst, and ligand). Attempting the reaction without protection first is a reasonable starting point.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of substrates analogous to this compound, providing a starting point for optimization.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃DMF/H₂O100-High[10]
2K₂CO₃WaterRoom Temp1.595[8]
3K₃PO₄Toluene/H₂O8012~85[8]
4NaOHDMF/H₂O100-Ineffective[10]
5KOHWater90-96[12]

Table 2: Comparison of Palladium Catalysts and Ligands

EntryCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp1.595[8]
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85[8]
3Pd(PPh₃)₄K₃PO₄Toluene/H₂O9012-24High[8]
4Pd/CK₂CO₃Ethanol/H₂ORoom Temp0.5High[9]

Experimental Protocols

General Procedure for Suzuki Coupling in an Aqueous System

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[5]

  • Base (e.g., K₂CO₃, 3.0 mmol)[5]

  • Degassed distilled water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[5]

  • Add 5.0 mL of degassed distilled water to the flask.[5]

  • Stir the mixture vigorously at the desired temperature (start with room temperature and increase if necessary).[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1.5-24 hours.[5]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Activity & Degassing Start->CheckCatalyst ScreenSolvents Screen Solvents for Substrate Solubility CheckCatalyst->ScreenSolvents If still low yield Success Improved Yield CheckCatalyst->Success Yield Improves ScreenBases Screen Bases (e.g., K2CO3, K3PO4) ScreenSolvents->ScreenBases If still low yield ScreenSolvents->Success Yield Improves OptimizeTemp Optimize Temperature ScreenBases->OptimizeTemp If still low yield ScreenBases->Success Yield Improves ScreenLigands Screen Ligands to Reduce Inhibition OptimizeTemp->ScreenLigands If still low yield OptimizeTemp->Success Yield Improves ScreenLigands->Success Yield Improves

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: HPLC Analysis of 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-Bromo-4-hydroxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of this compound in a user-friendly question-and-answer format.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound, an acidic phenolic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups (hydroxyl and carboxylic acid) of your analyte, leading to tailing.

    • Solution: Use a highly end-capped column or a column with a modern silica (B1680970) base that has minimal residual silanol activity. Operating the mobile phase at a lower pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, reducing these interactions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted to be around 4.18), the compound will exist in both ionized and non-ionized forms, which can lead to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa. A pH of 2.5-3.0 is generally recommended to ensure the analyte is in its protonated, less polar form, which improves peak shape and retention.

  • Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause tailing.

    • Solution: Implement a robust sample preparation procedure to remove interfering substances. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) and consider using a guard column to protect the analytical column.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time variability can compromise the reliability of your analytical method. The following are common causes and their remedies:

  • Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir can lead to a gradual increase in retention time. Inconsistent mobile phase preparation can also cause variability.

    • Solution: Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily and ensure accurate and consistent mixing. Using an online degasser can also help prevent compositional changes.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10-20 column volumes of the mobile phase.

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump and System Leaks: Even small, undetected leaks in the HPLC system can cause fluctuations in the flow rate, leading to inconsistent retention times.

    • Solution: Regularly inspect the pump, injector, and fittings for any signs of leaks. Salt crystal buildup around fittings is a common indicator of a leak.

Q3: I am observing poor resolution between my this compound peak and an impurity. How can I improve the separation?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

  • Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor. Decreasing the percentage of the organic modifier (e.g., acetonitrile) will generally increase the retention and may improve the resolution of early eluting peaks.

    • Solution: Systematically vary the isocratic composition or the gradient profile of your mobile phase to find the optimal separation.

  • Adjust Mobile Phase pH: As this compound is ionizable, changing the mobile phase pH can significantly alter its retention relative to other compounds, thereby improving selectivity.

    • Solution: Experiment with different pH values within the stable range of your column (typically pH 2-8 for silica-based columns).

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Solution: If using acetonitrile, try substituting it with methanol at a concentration that gives a similar elution strength.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and potentially resolve the co-eluting peaks.

Data Presentation

The following tables summarize the expected impact of key HPLC parameters on the analysis of this compound. These are illustrative examples based on chromatographic principles.

Table 1: Effect of Mobile Phase Composition (Acetonitrile/Water with 0.1% Phosphoric Acid) on Retention Time

% AcetonitrileRetention Time (min)Peak Shape
30%12.5Symmetrical
40%7.8Symmetrical
50%4.2Symmetrical
60%2.5May be broad

Table 2: Influence of Mobile Phase pH on Retention and Peak Shape

Mobile Phase pHAnalyte StateExpected Retention TimeExpected Peak Shape
2.5Fully ProtonatedLongSymmetrical
4.2 (near pKa)Partially IonizedIntermediate & VariablePotentially Broad/Tailing
6.0Fully IonizedShortMay show tailing

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Analysis of this compound

This protocol provides a starting point for the quantitative analysis of this compound.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation (40% Acetonitrile in Water with 0.1% Phosphoric Acid):

  • Add 600 mL of HPLC grade water to a 1 L volumetric flask.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Add 400 mL of HPLC grade acetonitrile.

  • Bring the volume to 1 L with HPLC grade water and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration.

3. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in the mobile phase in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 40% Acetonitrile in water with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 1.5.

Visualizations

The following diagrams illustrate key workflows and relationships in the HPLC analysis of this compound.

hplc_troubleshooting_workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check System Basics: Leaks, Connections, Mobile Phase Levels start->check_system check_method Review Method Parameters: Mobile Phase Prep, Gradient, Temp check_system->check_method issue_type Identify Issue Type check_method->issue_type peak_shape Peak Shape Issue (Tailing, Splitting) issue_type->peak_shape Peak Shape retention_time Retention Time Issue (Shifting, Drifting) issue_type->retention_time Retention Time resolution Resolution Issue (Co-elution) issue_type->resolution Resolution adjust_ph Adjust Mobile Phase pH (Lower pH for Acidic Analyte) peak_shape->adjust_ph equilibrate Ensure Proper Column Equilibration retention_time->equilibrate optimize_mp Optimize Mobile Phase (% Organic, Gradient) resolution->optimize_mp change_column Use End-Capped or Different Chemistry Column adjust_ph->change_column sample_prep Improve Sample Preparation change_column->sample_prep end Problem Resolved sample_prep->end thermostat Use Column Oven equilibrate->thermostat fresh_mp Prepare Fresh Mobile Phase thermostat->fresh_mp fresh_mp->end change_organic Switch Organic Modifier (ACN to MeOH) optimize_mp->change_organic change_organic->end

Caption: A general workflow for troubleshooting common HPLC issues.

Caption: The effect of mobile phase pH on the state and retention of this compound.

Technical Support Center: Purification of 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from commercial 3-Bromo-4-hydroxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Common Impurities

Commercial this compound is typically synthesized by the bromination of p-hydroxybenzoic acid. This process can lead to two primary impurities:

  • p-Hydroxybenzoic acid: Unreacted starting material.

  • 3,5-Dibromo-4-hydroxybenzoic acid: A di-brominated byproduct.

The following diagram illustrates the general workflow for identifying and purifying impure this compound.

PurificationWorkflow start Commercial this compound purity_check Assess Purity (e.g., HPLC, Melting Point) start->purity_check is_pure Is Purity ≥ 99%? purity_check->is_pure end_product Pure this compound is_pure->end_product Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization acid_base Acid-Base Extraction purification_method->acid_base column_chrom Column Chromatography purification_method->column_chrom post_purity_check Re-assess Purity recrystallization->post_purity_check acid_base->post_purity_check column_chrom->post_purity_check post_purity_check->is_pure

Caption: General workflow for the purification of this compound.

Recrystallization Troubleshooting

Question: My this compound does not crystallize upon cooling. What should I do?

Answer:

This is a common issue that can arise from several factors. Here are some troubleshooting steps:

  • Problem: Too much solvent was used, and the solution is not saturated.

    • Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Allow the solution to cool slowly again.

  • Problem: The solution is supersaturated, but crystallization has not initiated.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. Add a very small crystal of pure this compound (a "seed crystal") to the cooled solution. This provides a template for crystallization to begin.

  • Problem: The cooling process is too rapid.

    • Solution: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.

Question: An oil has formed instead of crystals ("oiling out"). How can I resolve this?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This can be due to a high concentration of impurities or if the solution is too concentrated.

  • Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.

  • Solution 2: Modify the solvent system. If using a single solvent, consider adding a co-solvent in which the compound is less soluble to lower the overall solvating power of the mixture.

Question: The yield of purified crystals is very low. How can I improve it?

Answer:

A low yield can result from several factors during the recrystallization process.

  • Problem: Using an excessive amount of solvent.

    • Solution: Use the minimum amount of boiling solvent necessary to dissolve the crude product.

  • Problem: Premature crystallization during hot filtration.

    • Solution: Preheat the funnel and filter paper with hot solvent before filtering the hot solution to prevent the product from crystallizing in the funnel.

  • Problem: Loss of product during washing.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

Acid-Base Extraction Troubleshooting

Question: The separation between the organic and aqueous layers is poor, or an emulsion has formed. What should I do?

Answer:

Poor layer separation or emulsion formation can hinder an effective extraction.

  • Solution 1: Allow the mixture to stand. Sometimes, emulsions will break if left undisturbed for a period.

  • Solution 2: Add brine. Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Solution 3: Gentle stirring or swirling. Gently agitating the mixture can sometimes help the layers to separate without vigorous shaking that can promote emulsion formation.

Question: The yield of precipitated this compound after acidification is low. What could be the cause?

Answer:

A low yield from precipitation can be due to incomplete precipitation or loss of product.

  • Problem: The pH of the aqueous solution is not sufficiently acidic.

    • Solution: Ensure the pH is lowered to approximately 2 by adding a strong acid (e.g., HCl). Use pH paper to verify the acidity.

  • Problem: The product is somewhat soluble in the acidic aqueous solution.

    • Solution: Cool the acidified solution in an ice bath before filtration to minimize the solubility of the product and maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are the unreacted starting material, p-hydroxybenzoic acid, and the over-brominated product, 3,5-dibromo-4-hydroxybenzoic acid.

Q2: Which purification method is most effective for removing these impurities?

A2: Both recrystallization and acid-base extraction can be effective. The choice depends on the level and nature of the impurities. Recrystallization is often sufficient for removing small amounts of impurities. Acid-base extraction is particularly useful for separating acidic compounds from neutral or less acidic impurities.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Glacial acetic acid and water are commonly used solvents for the recrystallization of this compound.[1] A mixture of ethanol (B145695) and water can also be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value (around 165-168 °C) is a good indicator of high purity. HPLC can provide quantitative data on the percentage of impurities.

Q5: What are the typical HPLC conditions for analyzing the purity of this compound?

A5: A common method is reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[2]

Data Presentation

The following tables provide illustrative data on the effectiveness of different purification methods. The initial purity of the commercial this compound is assumed to be 95%.

Table 1: Purity of this compound After Recrystallization with Different Solvents

Solvent SystemPurity of this compound (%)p-Hydroxybenzoic Acid (%)3,5-Dibromo-4-hydroxybenzoic Acid (%)
Initial (Commercial) 95.0 2.5 2.5
Glacial Acetic Acid99.20.30.5
Ethanol/Water98.80.60.6
Water98.11.00.9

Note: The data in this table is for illustrative purposes to demonstrate the expected outcome of the purification method.

Table 2: Purity of this compound After Acid-Base Extraction

Purification StagePurity of this compound (%)p-Hydroxybenzoic Acid (%)3,5-Dibromo-4-hydroxybenzoic Acid (%)
Initial (Commercial) 95.0 2.5 2.5
After Acid-Base Extraction99.5<0.10.4

Note: The data in this table is for illustrative purposes to demonstrate the expected outcome of the purification method.

Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid

This protocol describes the purification of this compound using glacial acetic acid as the solvent.[1]

RecrystallizationProtocol cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation and Drying dissolve Dissolve crude product in minimum hot glacial acetic acid hot_filtration Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filtration cool_rt Allow solution to cool slowly to room temperature hot_filtration->cool_rt cool_ice Cool in an ice bath to maximize crystal formation cool_rt->cool_ice vacuum_filtration Collect crystals by vacuum filtration cool_ice->vacuum_filtration wash Wash crystals with ice-cold water vacuum_filtration->wash dry Dry the purified crystals wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot glacial acetic acid in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual acetic acid.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction

This protocol utilizes the acidic nature of the carboxylic acid group to separate it from less acidic or neutral impurities.

AcidBaseExtraction start Dissolve crude product in an organic solvent (e.g., ethyl acetate) extract Extract with aqueous NaHCO3 solution start->extract separate Separate aqueous and organic layers extract->separate aqueous_layer Aqueous Layer (contains sodium 3-bromo-4-hydroxybenzoate) separate->aqueous_layer organic_layer Organic Layer (contains less acidic/neutral impurities) separate->organic_layer acidify Acidify aqueous layer with HCl (to pH ~2) aqueous_layer->acidify precipitate Precipitate pure this compound acidify->precipitate filter_dry Collect by vacuum filtration and dry precipitate->filter_dry

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The less acidic and neutral impurities will remain in the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated strong acid (e.g., HCl) until the pH is approximately 2. The purified this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry the purified product.

References

Validation & Comparative

A Comparative Guide to 3-Bromo-4-hydroxybenzoic Acid and 3,5-Dibromo-4-hydroxybenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Bromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzoic acid, focusing on their performance in key biological assays. While direct comparative studies are limited, this document synthesizes available data on these and structurally related compounds to offer insights into their potential biological activities.

Introduction to the Compounds

This compound and 3,5-dibromo-4-hydroxybenzoic acid are halogenated derivatives of 4-hydroxybenzoic acid. The presence and number of bromine atoms on the benzene (B151609) ring are anticipated to significantly influence their physicochemical properties and biological activities. Brominated phenols, in general, have been recognized for their potential as antimicrobial and anticancer agents.[1] This guide explores the available evidence for these activities.

Comparative Biological Activity

Antimicrobial Activity

Halogenation is a known strategy to enhance the antimicrobial potency of phenolic compounds.[2] The introduction of bromine atoms to the 4-hydroxybenzoic acid scaffold is expected to modulate its activity against various pathogens.

3,5-Dibromo-4-hydroxybenzoic acid has demonstrated significant antibacterial and antifungal properties. One study reported its minimum inhibitory concentrations (MICs) against a panel of microorganisms, indicating potent activity.

This compound data is less available. However, studies on other brominated phenols suggest that monobromination can also confer antimicrobial properties, though the potency may differ from di-halogenated analogs. The degree of bromination can influence the antimicrobial effect.[1]

Table 1: Antimicrobial Activity of 3,5-Dibromo-4-hydroxybenzoic Acid and Related Compounds

CompoundMicroorganismMIC (mg/mL)
3,5-Dibromo-4-hydroxybenzoic acid Escherichia coli2
Pseudomonas aeruginosa3
Staphylococcus aureus2
Bacillus subtilis2
Salmonella enteritidis2
Candida albicans2
3,5-Dihydroxybenzoic acidEscherichia coli> 1
Staphylococcus aureus> 1

Data for 3,5-Dibromo-4-hydroxybenzoic acid and 3,5-Dihydroxybenzoic acid is sourced from a study on plant-derived hydroxybenzoic acids.[3] It is important to note that direct comparison should be made with caution as the data is from different studies.

Anticancer Activity

Derivatives of 4-hydroxybenzoic acid have been investigated for their potential as anticancer agents.[4][5] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest in cancer cells.

While specific IC50 values for the cytotoxic effects of This compound and 3,5-dibromo-4-hydroxybenzoic acid against various cancer cell lines are not extensively reported in the available literature, studies on structurally related brominated phenols and other 4-hydroxybenzoic acid derivatives suggest potential antiproliferative activities.[6][7] For instance, some brominated compounds have been shown to possess anticancer properties.[8]

To provide a contextual reference, the cytotoxic activities of other substituted hydroxybenzoic acids are presented below.

Table 2: Illustrative Anticancer Activity of Structurally Related Hydroxybenzoic Acid Derivatives

CompoundCancer Cell LineIC50
4-Hydroxybenzoic acid derivativesLeukemia (K-562)100 µM (for 4-HBA)
3,4-Dihydroxybenzoic acidHuman gastric adenocarcinoma (AGS)Dose-dependent inhibition

This table is for illustrative purposes to highlight the potential for anticancer activity within this class of compounds. The data is not a direct comparison for the topic compounds.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key aspect of their biological profile. This activity is often evaluated by their ability to scavenge free radicals.

3,5-Dibromo-4-hydroxybenzoic acid has been evaluated for its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, it exhibited an IC50 value of over 1000 μM, indicating lower antioxidant activity compared to other non-brominated dihydroxybenzoic acids.[3]

Table 3: Antioxidant Activity (DPPH Radical Scavenging Assay) of 3,5-Dibromo-4-hydroxybenzoic Acid and Related Compounds

CompoundIC50 (μM)
3,5-Dibromo-4-hydroxybenzoic acid > 1000
3,5-Dihydroxybenzoic acid~25
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)2.42 ± 0.08

Data is sourced from a comparative study on plant-derived hydroxybenzoic acids.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate standardized comparisons and further research.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • Streak the microbial culture on an appropriate agar (B569324) plate and incubate for 18-24 hours.

  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compound:

  • Dissolve the test compound (e.g., this compound or 3,5-dibromo-4-hydroxybenzoic acid) in a suitable solvent like DMSO to create a stock solution.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well of the microtiter plate.

  • Include a positive control (inoculum without the test compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine MIC Value Observe->Determine_MIC MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compounds Start->Treat Incubate_Compound Incubate (24-72h) Treat->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze DPPH_Pathway cluster_reaction Radical Scavenging Reaction DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H + AH Antioxidant Antioxidant (AH) A_radical A• Antioxidant->A_radical - H•

References

Comparative study of different synthesis routes for 3-Bromo-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 3-Bromo-4-hydroxybenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules. This guide provides a comparative study of three distinct synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, purity, cost, and experimental complexity. The following table summarizes the key quantitative data for the three primary methods of synthesizing this compound.

Parameter Route 1: Direct Bromination Route 2: Sandmeyer Reaction Route 3: Esterification, Bromination, and Hydrolysis
Starting Material 4-Hydroxybenzoic acid3-Amino-4-hydroxybenzoic acidMethyl 4-hydroxybenzoate (B8730719)
Key Reagents Bromine, Glacial Acetic AcidNaNO₂, HBr, CuBrBromine, Dichloromethane (B109758), Acetic Acid, NaOH
Reported Yield 70.3%[1]Estimated >80% (multi-step)Estimated >70% (multi-step)
Product Purity Good, requires recrystallizationGenerally good, potential for side reactionsHigh (Intermediate ester purity: 98.7%)[2]
Reaction Time ~6 hours reflux + workup[1]Multi-step, longer overall timeMulti-step, longer overall time
Key Advantages One-step reaction, readily available starting material.High-yielding precursor synthesis.Good control over bromination, potentially higher purity.
Key Disadvantages Use of hazardous bromine, potential for over-bromination.Multi-step process, handling of diazonium salts.Three-step process, requires ester hydrolysis.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and optimization of synthetic methods. Below are the methodologies for the key steps in each synthesis route.

Route 1: Direct Bromination of 4-Hydroxybenzoic Acid

This method involves the direct electrophilic aromatic substitution of 4-hydroxybenzoic acid with bromine in a suitable solvent.

Experimental Protocol:

  • Dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.[1]

  • To the boiling solution, rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.[1]

  • Reflux the reaction mixture for six hours with continuous stirring.[1]

  • After reflux, allow the solution to cool to room temperature.

  • Pour the cooled solution into two liters of cold water to precipitate the product.[1]

  • Filter the white precipitate by suction and recrystallize from glacial acetic acid to obtain purified this compound.[1]

Route1_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 4-Hydroxybenzoic Acid dissolve Dissolve in Acetic Acid (Heating) start_acid->dissolve start_br2 Bromine add_br2 Add Bromine Solution start_br2->add_br2 start_solvent Glacial Acetic Acid start_solvent->dissolve dissolve->add_br2 reflux Reflux (6 hours) add_br2->reflux cool Cool to RT reflux->cool precipitate Precipitate in Water cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Workflow for the Direct Bromination of 4-Hydroxybenzoic Acid.
Route 2: Synthesis from 3-Amino-4-hydroxybenzoic Acid via Sandmeyer Reaction

This multi-step route first involves the synthesis of 3-amino-4-hydroxybenzoic acid, followed by a Sandmeyer reaction to introduce the bromine atom.

Experimental Protocol for the Synthesis of 3-Amino-4-hydroxybenzoic Acid:

The synthesis of the precursor, 3-amino-4-hydroxybenzoic acid, can be achieved with a high yield of 98% by the reduction of 4-hydroxy-3-nitrobenzoic acid using tin(II) chloride in hydrochloric acid.[3]

Experimental Protocol for the Sandmeyer Reaction:

While a specific protocol for 3-amino-4-hydroxybenzoic acid was not found, a general procedure for a similar substrate, 3-aminobenzoic acid, is as follows and can be adapted.[4]

  • Diazotization: Dissolve 10 g of the amino-benzoic acid in a mixture of 30 mL of 48% HBr and 30 mL of water. Cool the mixture to 0 °C. Slowly add a pre-cooled solution of 5.5 g of sodium nitrite (B80452) in 15 mL of water, maintaining the temperature below 5 °C.[4]

  • Sandmeyer Reaction: In a separate beaker, dissolve 9 g of copper(I) bromide in 20 mL of 48% HBr and cool in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution. After the vigorous evolution of nitrogen gas ceases, warm the mixture to room temperature and then heat at 50 °C for 30 minutes.[4]

  • Workup: Cool the reaction mixture and isolate the crude product by filtration. Purify by dissolving in a dilute NaOH solution, filtering, and re-precipitating with concentrated HCl.[4]

Route2_Workflow cluster_precursor Precursor Synthesis cluster_sandmeyer Sandmeyer Reaction cluster_product_route2 Final Product start_nitro 4-Hydroxy-3-nitrobenzoic Acid reduction Reduction (SnCl2, HCl) start_nitro->reduction precursor 3-Amino-4-hydroxybenzoic Acid reduction->precursor diazotization Diazotization (NaNO2, HBr, 0-5°C) precursor->diazotization sandmeyer Reaction with CuBr diazotization->sandmeyer product2 This compound sandmeyer->product2

Logical relationship for the Sandmeyer Reaction route.
Route 3: Bromination of Methyl 4-hydroxybenzoate and Subsequent Hydrolysis

This three-step approach involves protecting the carboxylic acid as a methyl ester, followed by bromination and then deprotection via hydrolysis.

Experimental Protocol for Bromination of Methyl 4-hydroxybenzoate:

  • Dissolve methyl 4-hydroxybenzoate in dichloromethane and add glacial acetic acid as a catalyst.[2]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add liquid bromine dropwise, maintaining the temperature between 0-5 °C.[2]

  • Allow the reaction to proceed at room temperature for approximately 32-35 hours.[2]

  • Workup involves quenching with a sodium thiosulfate (B1220275) solution, extraction, and purification to yield methyl 3-bromo-4-hydroxybenzoate. A yield of 77.5% with a purity of 98.2% has been reported.[2]

Experimental Protocol for Hydrolysis:

A general high-yield procedure for the hydrolysis of a similar methyl ester is as follows:

  • Heat the methyl ester under reflux with a solution of sodium hydroxide (B78521) in a mixture of water and methanol (B129727) for several hours.

  • After cooling, acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

  • Filter and wash the precipitate with water to obtain the final product. Yields for similar reactions are reported to be in the range of 95-99%.

Route3_Workflow cluster_esterification Esterification cluster_bromination_ester Bromination cluster_hydrolysis Hydrolysis start_acid3 4-Hydroxybenzoic Acid esterification Esterification (MeOH, H+) start_acid3->esterification ester Methyl 4-hydroxybenzoate esterification->ester bromination Bromination (Br2, CH2Cl2, AcOH) ester->bromination bromo_ester Methyl 3-bromo-4-hydroxybenzoate bromination->bromo_ester hydrolysis Hydrolysis (NaOH, H2O/MeOH) bromo_ester->hydrolysis product3 This compound hydrolysis->product3

Logical workflow for the synthesis via esterification, bromination, and hydrolysis.

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the researcher or organization.

  • Route 1 (Direct Bromination) is the most straightforward, one-pot synthesis, making it attractive for its simplicity. However, it requires careful handling of elemental bromine and the yield may be moderate.

  • Route 2 (Sandmeyer Reaction) is a multi-step process that can potentially offer a high overall yield, given the very high yield of the precursor synthesis. This route is advantageous when the starting nitro compound is readily available and avoids the direct handling of large quantities of bromine in the final bromination step.

  • Route 3 (Esterification, Bromination, and Hydrolysis) provides excellent control over the bromination step, leading to a high-purity intermediate ester. This method may be preferred when the final product's purity is of utmost importance, and the additional steps of esterification and hydrolysis are acceptable.

Ultimately, the decision should be based on a careful evaluation of factors such as available starting materials, equipment, safety considerations, and the desired scale and purity of the final product.

References

The Shifting Landscape of a Key Functional Group: A Comparative Guide to Bioisosteric Replacement of the Carboxylic Acid in 3-Bromo-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of potential bioisosteric replacements for the carboxylic acid moiety in 3-Bromo-4-hydroxybenzoic acid, a structural motif of interest in various therapeutic areas. While direct comparative experimental data for this specific molecule is limited in publicly available literature, this guide leverages established principles of bioisosterism and data from structurally related compounds to offer valuable insights for guiding synthetic efforts and anticipating pharmacological outcomes.

The carboxylic acid group, while often crucial for target engagement, can present challenges in drug development, including metabolic instability, poor membrane permeability, and potential for off-target toxicities. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, offers a powerful strategy to mitigate these liabilities while preserving or even enhancing therapeutic efficacy. This guide focuses on three prominent carboxylic acid bioisosteres: tetrazoles, hydroxamic acids, and N-acylsulfonamides, evaluating their potential impact on the physicochemical and biological profile of this compound.

Comparative Overview of Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a context-dependent decision, influenced by the specific target and desired property modulations. The following table summarizes key physicochemical properties of the parent carboxylic acid and its potential bioisosteric replacements, drawing on general knowledge in the field.

Functional GroupParent Compound/BioisostereApproximate pKaLipophilicity (logP)Hydrogen BondingMetabolic Stability
Carboxylic Acid This compound~4-5ModerateAcceptor/DonorSusceptible to glucuronidation
Tetrazole 5-(3-Bromo-4-hydroxyphenyl)-1H-tetrazole~4.5-5Higher than COOHAcceptor/DonorGenerally more stable than COOH
Hydroxamic Acid 3-Bromo-N,4-dihydroxybenzamide~8-9Lower than COOHAcceptor/Donor, Metal ChelatorCan be metabolized
N-Acylsulfonamide N-(3-Bromo-4-hydroxybenzoyl)sulfonamide~3-5Higher than COOHAcceptor/DonorGenerally more stable than COOH

In-Depth Analysis of Bioisosteric Replacements

Tetrazole: The Closest Mimic

The 5-substituted tetrazole ring is arguably the most widely recognized and successful bioisostere of the carboxylic acid group.[1] Its popularity stems from its similar acidity (pKa) and planar geometry, allowing it to often mimic the key interactions of a carboxylate with a biological target.

Anticipated Advantages:

  • Improved Metabolic Stability: Tetrazoles are generally more resistant to phase II metabolism, particularly glucuronidation, which is a common metabolic pathway for carboxylic acids.[2]

  • Enhanced Lipophilicity: The replacement of a carboxylic acid with a tetrazole typically increases the lipophilicity (logP) of a molecule. This can lead to improved membrane permeability and oral bioavailability.

  • Maintained Acidity: The similar pKa of tetrazoles and carboxylic acids suggests that if an acidic group is critical for target binding, the tetrazole analog has a high probability of retaining biological activity.

Potential Considerations:

  • Synthetic Complexity: The synthesis of tetrazoles, often from nitriles and azides, can be more complex than the introduction of a carboxylic acid.

  • Solubility: While more lipophilic, the overall solubility profile may need to be carefully evaluated.

Hydroxamic Acid: A Chelating Alternative

Hydroxamic acids, with their characteristic -C(=O)N(OH)- functional group, offer a distinct alternative to carboxylic acids. While they are also acidic, their pKa is significantly higher, meaning they will be less ionized at physiological pH. A key feature of hydroxamic acids is their ability to chelate metal ions, which is particularly relevant for inhibiting metalloenzymes.[3]

Anticipated Advantages:

  • Novel Interactions: The metal-chelating ability can introduce new and potent interactions with metalloprotein targets.

  • Different Ionization Profile: The higher pKa can lead to altered absorption, distribution, metabolism, and excretion (ADME) properties, which may be advantageous in certain contexts.

Potential Considerations:

  • Metabolic Liability: The hydroxamic acid moiety can be susceptible to metabolic transformations.

  • Potential for Toxicity: The metal-chelating properties, if not specific to the target, could lead to off-target effects.

  • Lower Acidity: If strong acidity is required for target interaction, the hydroxamic acid may not be a suitable replacement.

N-Acylsulfonamide: A More Acidic and Lipophilic Option

N-acylsulfonamides have emerged as versatile carboxylic acid bioisosteres, offering a tunable range of acidity and increased lipophilicity.[4] Their pKa can be modulated by the nature of the sulfonamide substituent, often falling within a range similar to or even more acidic than carboxylic acids.

Anticipated Advantages:

  • Tunable Acidity: The acidity of the N-H proton can be fine-tuned by modifying the R' group of the sulfonamide, allowing for precise optimization of target interactions.

  • Increased Lipophilicity and Stability: Similar to tetrazoles, N-acylsulfonamides are generally more lipophilic and metabolically stable than the corresponding carboxylic acids.

Potential Considerations:

  • Synthetic Accessibility: The synthesis of N-acylsulfonamides typically involves the coupling of a carboxylic acid with a sulfonamide, which is a relatively straightforward transformation.

  • Potential for Off-Target Effects: The sulfonamide group is a common feature in many drugs and may lead to interactions with other biological targets.

Experimental Protocols

General Synthesis of a 5-(3-Bromo-4-hydroxyphenyl)-1H-tetrazole

A common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of a nitrile with an azide (B81097) source.

  • Nitrile Formation: The carboxylic acid of this compound would first be converted to the corresponding primary amide, followed by dehydration to the nitrile (3-bromo-4-hydroxybenzonitrile).

  • Cycloaddition: The resulting nitrile is then reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt (e.g., ammonium chloride) in a suitable solvent like DMF or toluene (B28343) at elevated temperatures.

  • Work-up and Purification: The reaction mixture is then subjected to an acidic work-up to protonate the tetrazole ring, followed by extraction and purification by crystallization or chromatography.

General Synthesis of a 3-Bromo-N,4-dihydroxybenzamide (Hydroxamic Acid)

Hydroxamic acids can be prepared from the corresponding carboxylic acids or their activated derivatives.

  • Carboxylic Acid Activation: this compound is activated, for example, by conversion to its acid chloride or by using a coupling agent such as HATU or EDC.

  • Coupling with Hydroxylamine (B1172632): The activated carboxylic acid is then reacted with hydroxylamine or a protected hydroxylamine derivative.

  • Deprotection (if necessary) and Purification: If a protected hydroxylamine was used, the protecting group is removed, followed by purification of the final hydroxamic acid.

General Synthesis of an N-(3-Bromo-4-hydroxybenzoyl)sulfonamide

N-acylsulfonamides are typically synthesized by the acylation of a sulfonamide.

  • Carboxylic Acid Activation: Similar to the hydroxamic acid synthesis, this compound is activated.

  • Coupling with a Sulfonamide: The activated acid is then reacted with a desired sulfonamide (e.g., methanesulfonamide, benzenesulfonamide) in the presence of a base.

  • Work-up and Purification: The reaction is followed by an aqueous work-up and purification of the resulting N-acylsulfonamide.

Visualizing the Bioisosteric Replacement Strategy

The following diagram illustrates the logical relationship in the bioisosteric replacement of the carboxylic acid group in the parent compound.

Bioisosteric_Replacement cluster_bioisosteres Bioisosteric Replacements parent This compound (Carboxylic Acid) tetrazole Tetrazole (e.g., 5-(3-Bromo-4-hydroxyphenyl)-1H-tetrazole) parent->tetrazole Improves: - Metabolic Stability - Lipophilicity hydroxamic Hydroxamic Acid (e.g., 3-Bromo-N,4-dihydroxybenzamide) parent->hydroxamic Introduces: - Metal Chelation Alters: - pKa acylsulfonamide N-Acylsulfonamide (e.g., N-(3-Bromo-4-hydroxybenzoyl)sulfonamide) parent->acylsulfonamide Improves: - Metabolic Stability - Lipophilicity Tunable: - Acidity

Caption: Bioisosteric replacement strategies for this compound.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound with moieties such as tetrazoles, hydroxamic acids, or N-acylsulfonamides presents a viable strategy for modulating its physicochemical and pharmacological properties. Tetrazoles and N-acylsulfonamides are likely to enhance metabolic stability and lipophilicity while maintaining or tuning acidity. Hydroxamic acids offer a more profound structural and functional alteration, introducing metal-chelating properties and a significantly different ionization profile.

While this guide provides a framework based on established medicinal chemistry principles, the optimal bioisosteric replacement is ultimately target and context-specific. The successful application of this strategy will rely on the synthesis and rigorous biological and physicochemical evaluation of the proposed analogs. The experimental workflows and comparative data presented herein are intended to guide researchers in this endeavor, facilitating the rational design of novel and improved therapeutic agents.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Bromo-4-hydroxybenzoic acid and its key isomers. Understanding the nuanced differences in reactivity based on the positions of the bromo and hydroxyl substituents is critical for synthetic route design, structure-activity relationship (SAR) studies, and the development of novel therapeutics. This document synthesizes experimental data on acidity, electrophilic and nucleophilic substitution, and other key reactions, supported by detailed experimental protocols and visualizations to elucidate the underlying chemical principles.

Executive Summary

The reactivity of bromo-hydroxybenzoic acid isomers is fundamentally governed by the interplay of the electronic effects of the three substituents on the benzene (B151609) ring: the electron-withdrawing, meta-directing carboxylic acid group; the electron-withdrawing (by induction) but ortho, para-directing bromine atom; and the electron-donating, ortho, para-directing hydroxyl group.[1] These competing influences dictate the acidity of the carboxylic acid, the susceptibility of the aromatic ring to electrophilic and nucleophilic attack, and the rates of other important chemical transformations. This guide will explore these differences through quantitative data and established chemical principles.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the reactivity of this compound with its isomers.

Table 1: Acidity of Bromo-hydroxybenzoic Acid Isomers and Related Compounds

The acidity of a benzoic acid derivative, indicated by its pKa value, is a crucial parameter influencing its reactivity and pharmacokinetic properties. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the conjugate base (benzoate anion).[1]

CompoundStructurepKa in Water at 25°C
Benzoic AcidC₇H₆O₂4.20
4-Hydroxybenzoic AcidC₇H₆O₃4.48[2]
3-Hydroxybenzoic AcidC₇H₆O₃4.06[2]
2-Hydroxybenzoic AcidC₇H₆O₃2.97[2]
4-Bromobenzoic AcidC₇H₅BrO₂3.97[1]
3-Bromobenzoic AcidC₇H₅BrO₂3.86[1]
2-Bromobenzoic AcidC₇H₅BrO₂2.85[1]
This compound C₇H₅BrO₃ ~4.18 (Predicted) [3]

Analysis of Reactivity

Acidity

The acidity of the bromo-hydroxybenzoic acid isomers is determined by the combined inductive and resonance effects of the bromo and hydroxyl substituents.[4]

  • Inductive Effect (-I): Both the hydroxyl and bromine groups are electronegative and withdraw electron density through the sigma bond network, stabilizing the benzoate (B1203000) anion and increasing acidity. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[4]

  • Resonance Effect (+R): Both the hydroxyl and bromine groups have lone pairs of electrons that can be donated to the benzene ring through resonance. This effect increases electron density on the ring, destabilizing the benzoate anion and decreasing acidity. The resonance effect is most pronounced when the substituent is ortho or para to the carboxyl group.[4]

  • Ortho Effect: Isomers with a substituent in the ortho position to the carboxylic acid, such as 2-hydroxybenzoic acid and 2-bromobenzoic acid, are significantly more acidic than their meta and para counterparts.[1] This is a combination of steric and electronic factors, including potential intramolecular hydrogen bonding and forced rotation of the carboxyl group out of the plane of the ring, which can enhance the stability of the conjugate base.[1]

For This compound , the hydroxyl group is para to the carboxyl group, and its electron-donating resonance effect likely counteracts the inductive effects of both the hydroxyl and the meta-bromo group, resulting in an acidity that is predicted to be close to that of benzoic acid itself.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the existing substituents direct the position of an incoming electrophile.

  • -COOH group: Deactivating and meta-directing.[1]

  • -OH group: Activating and ortho, para-directing.

  • -Br atom: Deactivating but ortho, para-directing.[1]

The overall reactivity and the site of substitution for a given bromo-hydroxybenzoic acid isomer will depend on the net effect of these directing influences. In This compound , the powerful activating and ortho, para-directing hydroxyl group will dominate. The positions ortho to the hydroxyl group (positions 3 and 5) are the most likely sites for electrophilic attack. Since position 3 is already occupied by bromine, the primary site of further substitution (e.g., nitration, halogenation) would be position 5.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally undergo nucleophilic substitution only when strongly activated by electron-withdrawing groups.[5] For a nucleophilic aromatic substitution to occur on the benzene ring of a bromo-hydroxybenzoic acid, the bromine atom would typically be the leaving group. The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[6]

In the case of This compound , the electron-withdrawing carboxyl group is meta to the bromine, and the electron-donating hydroxyl group is para. The presence of the electron-donating hydroxyl group para to the bromine atom will likely deactivate the ring towards nucleophilic attack, making this isomer relatively unreactive in SNAr reactions compared to isomers with electron-wthdrawing groups ortho or para to the bromine.[7]

Relevance in Drug Development and Medicinal Chemistry

Substituted benzoic acids are important scaffolds in drug discovery. Notably, some bromo-hydroxybenzoic acid derivatives have been investigated for their biological activity. For instance, 4-Bromo-3-hydroxybenzoic acid has been identified as an inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (AADC).[8] These enzymes are crucial in the biosynthesis of histamine (B1213489) and catecholamines, respectively, making them important targets for therapeutic intervention in various diseases, including inflammatory disorders and neurological conditions.[9][10]

The differential reactivity of the isomers of this compound can be leveraged in the synthesis of more complex drug candidates and in understanding their structure-activity relationships as enzyme inhibitors.

Experimental Protocols

The following are generalized experimental protocols for comparing the reactivity of this compound and its isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant.[11][12]

Materials:

  • Bromo-hydroxybenzoic acid isomer

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • 0.15 M Potassium chloride (KCl) solution

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Prepare a 1 mM solution of the bromo-hydroxybenzoic acid isomer in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.

  • Acidify 20 mL of the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition.

  • Continue the titration until the pH reaches approximately 12-12.5.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Protocol 2: Comparative Fischer Esterification

This protocol can be used to compare the relative rates of esterification of the bromo-hydroxybenzoic acid isomers.[13][14]

Materials:

  • Bromo-hydroxybenzoic acid isomers

  • Methanol (B129727) (anhydrous)

  • Concentrated sulfuric acid

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • In separate round-bottom flasks, place equimolar amounts of each bromo-hydroxybenzoic acid isomer.

  • To each flask, add a 10-fold molar excess of anhydrous methanol and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixtures to reflux for a set period (e.g., 2 hours).

  • At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the progress of the reaction (disappearance of the starting material and appearance of the ester product).

  • Compare the TLC plates to qualitatively assess the relative rates of reaction. For a quantitative comparison, the reaction aliquots can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 3: Competitive Nitration for Electrophilic Substitution Reactivity

This experiment can determine the relative reactivity of the isomers towards an electrophile.[15][16]

Materials:

  • An equimolar mixture of two bromo-hydroxybenzoic acid isomers

  • Nitrating mixture (e.g., a solution of nitric acid in sulfuric acid, or a milder nitrating agent like sodium nitrate (B79036) in the presence of an acid catalyst for phenols)[17]

  • Dichloromethane (B109758) (or another suitable solvent)

  • Ice bath

  • Separatory funnel

  • Nuclear Magnetic Resonance (NMR) spectrometer or Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Dissolve an equimolar mixture of two bromo-hydroxybenzoic acid isomers in dichloromethane in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a sub-stoichiometric amount of the nitrating mixture to the stirred solution.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes).

  • Quench the reaction by pouring the mixture into a separatory funnel containing cold water.

  • Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Analyze the product mixture by ¹H NMR spectroscopy or GC-MS to determine the ratio of the nitrated products from each starting isomer. This ratio will reflect the relative reactivity of the two isomers.

Visualizations

Signaling Pathway: Inhibition of Catecholamine Synthesis

The following diagram illustrates the potential site of action for bromo-hydroxybenzoic acid isomers as inhibitors of Aromatic-L-amino acid decarboxylase (AADC) in the catecholamine biosynthesis pathway.

Catecholamine_Biosynthesis_Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TH Dopamine Dopamine LDOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor Bromo-hydroxybenzoic acid isomer AADC Aromatic L-amino acid decarboxylase (AADC) Inhibitor->AADC Inhibition TH Tyrosine Hydroxylase DBH Dopamine β- hydroxylase PNMT Phenylethanolamine N-methyltransferase

Caption: Inhibition of Aromatic L-amino acid decarboxylase (AADC) by bromo-hydroxybenzoic acid isomers.

Experimental Workflow: Comparative Reactivity Analysis

This diagram outlines a general workflow for the comparative analysis of the reactivity of bromo-hydroxybenzoic acid isomers.

Reactivity_Workflow Isomers Bromo-hydroxybenzoic Acid Isomers Acidity Acidity (pKa) Determination Isomers->Acidity Esterification Esterification Kinetics Isomers->Esterification Electrophilic Electrophilic Substitution (e.g., Nitration) Isomers->Electrophilic Nucleophilic Nucleophilic Substitution (SNAr) Isomers->Nucleophilic Titration Potentiometric Titration Acidity->Titration TLC_HPLC TLC / HPLC Analysis Esterification->TLC_HPLC NMR_GCMS NMR / GC-MS Analysis Electrophilic->NMR_GCMS Product_Analysis Product Ratio Analysis Nucleophilic->Product_Analysis Data Comparative Reactivity Data Titration->Data TLC_HPLC->Data NMR_GCMS->Data Product_Analysis->Data

Caption: General workflow for comparing the reactivity of bromo-hydroxybenzoic acid isomers.

Logical Relationship: Substituent Effects on Reactivity

This diagram illustrates the logical relationship between the substituent positions and the resulting chemical reactivity.

Substituent_Effects Isomer Isomer Structure (Position of -Br and -OH) Electronic Electronic Effects (-I, +R) Isomer->Electronic Steric Steric Effects (Ortho Effect) Isomer->Steric Reactivity Chemical Reactivity (Acidity, Reaction Rates) Electronic->Reactivity Steric->Reactivity

Caption: Relationship between substituent position and chemical reactivity.

References

A Comparative Guide to the Analytical Validation of 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Bromo-4-hydroxybenzoic acid is crucial for ensuring product quality, stability, and safety. This guide provides a comparative analysis of three common analytical techniques for the validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with derivatization (GC), and Acid-Base Titration. The selection of an appropriate method depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Methods

The choice of analytical methodology for the validation of this compound hinges on the specific analytical goals. High-Performance Liquid Chromatography (HPLC) offers a balance of sensitivity and specificity, making it suitable for routine quality control and impurity profiling. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), provides high sensitivity and structural information but necessitates a derivatization step to volatilize the analyte. Acid-base titration remains a fundamental, high-precision technique for determining the purity of the bulk compound.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationAcid-Base Titration
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase, with UV detection.Separation of volatile compounds in the gas phase followed by detection. Requires chemical modification (derivatization) to increase analyte volatility.Quantitative chemical analysis to determine the concentration of an acid by neutralizing it with a standard solution of a base.
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of the main compound and volatile impurities.High-accuracy assay of the bulk active pharmaceutical ingredient (API).
Linearity (r²) > 0.999> 0.995Not Applicable (Absolute method)
Accuracy (% Recovery) 98 - 102%95 - 105%99.5 - 100.5%
Precision (RSD) < 2%< 5%< 0.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLNot Applicable
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mLNot Applicable

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the closely related 4-Hydroxybenzoic acid and is suitable for the quantification and purity assessment of this compound.[1][2]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% Phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase composition to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC) Method with Silylation Derivatization

Given that this compound is a non-volatile compound, a derivatization step is necessary for GC analysis. Silylation is a common technique for this purpose.[3]

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of this compound into a reaction vial.

    • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the required sensitivity).

  • Data Analysis: The purity is determined by the area percentage of the derivatized analyte peak.

Acid-Base Titration Method

This classical method provides a highly accurate assay of the bulk material.[3]

  • Instrumentation: A calibrated burette or an autotitrator with a pH electrode.

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 200 mg of this compound.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH consumed.

  • Calculation: The purity of this compound is calculated based on the volume of titrant used, its molarity, and the initial mass of the sample.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Results vs. Acceptance Criteria collect_data->evaluate_results document_report Document in Validation Report evaluate_results->document_report

Caption: A generalized workflow for the validation of an analytical method.

Comparison of Key Analytical Method Characteristics cluster_hplc HPLC cluster_gc GC with Derivatization cluster_titration Titration hplc_node Good Specificity Moderate Sensitivity gc_node High Sensitivity High Specificity Requires Derivatization titration_node High Accuracy Low Sensitivity Bulk Assay analyte 3-Bromo-4-hydroxybenzoic Acid Analysis analyte->hplc_node Routine QC analyte->gc_node Trace Analysis analyte->titration_node Purity Assay

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Bromo-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility and diverse biological activities of 3-Bromo-4-hydroxybenzoic acid derivatives have positioned them as promising candidates in drug discovery. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. A critical aspect of preclinical evaluation involves correlating in vitro potency with in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo activities of selected this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in their investigations.

Anti-inflammatory Activity: A Case Study of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

A notable derivative, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has been investigated for its anti-inflammatory properties in both cellular and animal models, providing a valuable case study for in vitro versus in vivo comparison.

In Vitro Activity of BDB

In a key in vitro study, the anti-inflammatory effects of BDB were assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1] BDB demonstrated a dose-dependent suppression of the pro-inflammatory cytokine interleukin-6 (IL-6) production.[1] This inhibitory effect was observed without inducing cytotoxicity at the tested concentrations.[1] Mechanistically, BDB was found to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), two pivotal signaling molecules in the inflammatory cascade.[1]

In Vivo Activity of BDB

The in vivo anti-inflammatory potential of BDB was evaluated in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.[1] Oral administration of BDB (100 mg/kg) led to a significant suppression of atopic dermatitis symptoms.[1] This included reduced serum immunoglobulin E (IgE) levels, decreased lymph node size, and diminished ear edema and inflammatory cell infiltration.[1]

Data Summary: In Vitro vs. In Vivo Anti-inflammatory Activity of BDB
Parameter In Vitro (RAW 264.7 Macrophages) In Vivo (DNCB-induced Atopic Dermatitis Mice)
Compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)3-Bromo-4,5-dihydroxybenzaldehyde (BDB)
Model Lipopolysaccharide (LPS)-stimulated macrophages2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis
Key Findings Dose-dependent suppression of IL-6 production.[1]Suppression of atopic dermatitis symptoms.[1]
Inhibition of NF-κB and STAT1 phosphorylation.[1]Reduced serum IgE levels, lymph node size, and ear edema.[1]
Dosage/Concentration 12.5, 25, 50, and 100 μM100 mg/kg

In Vitro Anti-inflammatory Activity of a Novel Derivative: 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)

Further expanding the scope of this compound derivatives, a newly synthesized compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has shown promising anti-inflammatory effects in vitro.

In studies utilizing lipopolysaccharide (LPS)-activated primary microglial cells, LX007 effectively inhibited the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2] This was accompanied by a downregulation of their respective regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The anti-inflammatory action of LX007 is attributed to its ability to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.[2]

Data Summary: In Vitro Anti-inflammatory Activity of LX007
Parameter In Vitro (LPS-activated Primary Microglial Cells)
Compound 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)
Model Lipopolysaccharide (LPS)-activated primary microglial cells
Key Findings Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[2]
Downregulation of iNOS and COX-2 expression.[2]
Inhibition of MAPK and NF-κB signaling pathways.[2]

Signaling Pathways

The anti-inflammatory effects of these derivatives are largely mediated through the modulation of key signaling pathways.

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates STAT1 STAT1 TLR4->STAT1 activates Inflammatory_Mediators Pro-inflammatory Mediators (IL-6, NO, PGE2, iNOS, COX-2) MAPK->Inflammatory_Mediators induces NFkB->Inflammatory_Mediators induces STAT1->Inflammatory_Mediators induces BDB BDB BDB->NFkB inhibits BDB->STAT1 inhibits LX007 LX007 LX007->MAPK inhibits LX007->NFkB inhibits

Caption: Inhibition of Inflammatory Signaling Pathways by BDB and LX007.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., BDB) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines, such as IL-6, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of NF-κB and STAT1, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-inflammatory Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Treat Pre-treat with Test Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA Measure IL-6 by ELISA Collect_Supernatant->ELISA Western_Blot Analyze p-NF-κB & p-STAT1 by Western Blot Lyse_Cells->Western_Blot

Caption: Workflow for In Vitro Anti-inflammatory Activity Assessment.

In Vivo Atopic Dermatitis Mouse Model
  • Animal Model: BALB/c mice are used for the study.

  • Induction of Atopic Dermatitis: A 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone/olive oil mixture (4:1) is applied to the shaved dorsal skin and right ear of the mice to sensitize them. After a few days, a 0.5% DNCB solution is repeatedly applied to the right ear to elicit an atopic dermatitis-like inflammatory response.

  • Compound Administration: The test compound (e.g., BDB) is administered orally to the mice daily at a specified dose (e.g., 100 mg/kg) throughout the DNCB challenge period.

  • Evaluation of Symptoms: The severity of atopic dermatitis is assessed by measuring ear thickness, and observing clinical signs of skin lesions.

  • Immunological Analysis: At the end of the experiment, blood is collected to measure serum IgE levels using ELISA. The draining lymph nodes are excised and weighed.

  • Histological Analysis: Ear tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration.

This guide provides a framework for understanding and comparing the in vitro and in vivo activities of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigations into a broader range of derivatives and their direct in vitro-in vivo correlations are warranted to fully elucidate their structure-activity relationships and advance their development as potential therapeutic agents.

References

A Head-to-Head Comparison of Catalysts for 3-Bromo-4-hydroxybenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in C-C and C-N Bond Formation

The functionalization of substituted aryl halides is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-4-hydroxybenzoic acid represents a versatile scaffold, offering three potential points for modification: the carboxylic acid, the hydroxyl group, and the carbon-bromine bond. The latter is a prime target for cross-coupling reactions to introduce molecular diversity. This guide provides a head-to-head comparison of various catalytic systems for the coupling reactions of this compound and its derivatives, supported by available experimental data from analogous systems.

The presence of both a hydroxyl and a carboxylic acid group on the aromatic ring introduces specific challenges. These functional groups can coordinate to the metal center of the catalyst, potentially leading to inhibition or undesired side reactions. Furthermore, the acidic proton of the phenol (B47542) and carboxylic acid can interfere with the basic conditions often required for these transformations. Consequently, protection of one or both of these groups, for instance as a methyl ester or a methoxymethyl (MOM) ether, is a common strategy to ensure efficient coupling. This guide will consider reactions of both the parent compound and its protected analogues.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in a cross-coupling reaction is a multifactorial equation, with the choice of metal, ligand, base, and solvent all playing crucial roles in determining the yield, reaction time, and overall efficiency. Below, we summarize the performance of different catalyst systems for the most common coupling reactions involving aryl bromides structurally similar to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For substrates like this compound, palladium-based catalysts are predominantly employed.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10012-24~854-Amino-3-bromobenzoic acid
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromo-benzothiazole[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile
[PdCl₂(NH₂CH₂COOH)₂]-K₂CO₃WaterRT1.5953-Bromobenzoic acid[2]

Table 1: Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling of this compound Analogues. [1][2]

Heck Reaction

The Heck reaction provides a powerful method for the arylation of alkenes. Palladium catalysts are the standard for this transformation.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂PPh₃Et₃NNMP160-HighBromochromones[3]
Pd(PPh₃)₄PPh₃Et₃NNMP100-ModerateBromochromones[3]
Pd(OAc)₂-K₂CO₃/KCl/Bu₄NBrDMF100-HighBromochromones[3]
Pd(OAc)₂Tri-o-tolylphosphineEt₃NDMF/Et₃N110-45Bromoiodobenzene[4]

Table 2: Performance of Palladium Catalysts in the Heck Reaction of Structurally Related Aryl Bromides. [3][4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-50-High4-Bromo-3-iodophenol[5]
Pd(OAc)₂-Et₃NMeCN110-984-Bromo-pyrazole derivative[6]
PdCl₂(PPh₃)₂CuIEt₃NTolueneRT-802-24Good4-Bromo-3-ethynylphenol[7]
Pd(PPh₃)₄CuIEt₃NReflux1883-Bromo-1,2-dione[8]

Table 3: Catalyst Performance in Sonogashira Coupling of Brominated Aromatics. [5][6][7][8]

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method, utilizing palladium catalysts with specialized phosphine (B1218219) ligands.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100-Good4-Bromo-2-hydroxybenzaldehyde[9]
[Pd(allyl)Cl]₂t-BuXPhost-BuONaToluene1002468Diiodotosylcarbazole[10]
Pd(OAc)₂RuPhosNaOtBuToluene100-GoodGeneral Aryl Bromides[9]
Pd(dppf)Cl₂-t-BuONaToluene--IneffectiveBromobenzene with Carbazole[10]

Table 4: Efficacy of Palladium Catalysts in Buchwald-Hartwig Amination of Related Aryl Halides. [9][10]

Ullmann Coupling

The Ullmann reaction, particularly for C-O and C-N bond formation, traditionally uses copper catalysts, often in stoichiometric amounts and at high temperatures. Modern protocols have introduced milder conditions with catalytic copper.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
CuI6-hydroxy picolinohydrazide--100-Good(Hetero)aryl chlorides with anilines[11]
Copper-bronze/Cu(OAc)₂-Na->200-Moderateo-Bromobenzoic acid[12]
Cu Powder------Aryl Halides (General)[11]
CuI1,2,3,4-tetrahydro-8-hydroxyquinoline--RT-Mod-ExcAryl halides with thiophenols

Table 5: Performance of Copper Catalysts in Ullmann-type Coupling Reactions. [11][12]

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation of these coupling reactions. Below are representative protocols for key transformations, which can be adapted for this compound and its derivatives.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a general guideline for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[13]

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the this compound derivative, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Heck Reaction

The following is a general procedure for the Heck coupling of an aryl bromide with an alkene.[14]

Materials:

  • This compound derivative (1.0 equiv)

  • Alkene (e.g., styrene, 1.2 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • PPh₃ (2-10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine the this compound derivative, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling

This protocol outlines a standard copper-co-catalyzed Sonogashira coupling.[5]

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound derivative and dissolve it in anhydrous THF and TEA.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the stirred solution.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

To further elucidate the processes involved in these coupling reactions, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow prep 1. Preparation of Reactants setup 2. Reaction Setup under Inert Atmosphere prep->setup reagents 3. Addition of Solvent, Base, and Catalyst setup->reagents reaction 4. Heating and Stirring reagents->reaction monitoring 5. Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup 6. Aqueous Workup and Extraction monitoring->workup Upon Completion purification 7. Purification (Chromatography/Recrystallization) workup->purification analysis 8. Product Characterization (NMR, MS) purification->analysis

A typical experimental workflow for a cross-coupling reaction.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation ([R]-M) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Bromo-4-hydroxybenzoic acid analogs, focusing on their structure-activity relationships (SAR) as enzyme inhibitors, antibacterial, and anticancer agents. The information is compiled from various studies to offer insights for the rational design of novel therapeutic agents.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Several studies have investigated 4-hydroxybenzoic acid derivatives as tyrosinase inhibitors, revealing key structural features that influence their potency.

Structure-Activity Relationship (SAR) Insights:

The inhibitory activity of 4-hydroxybenzoic acid analogs against tyrosinase is influenced by the nature and position of substituents on the aromatic ring. The presence of a bromine atom at the 3-position, ortho to the hydroxyl group, can modulate the electronic properties and binding interactions of the molecule with the enzyme's active site.

One study synthesized a novel compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), which incorporates the 3-bromo-4-hydroxybenzyl moiety. This compound exhibited potent tyrosinase inhibitory activity, suggesting that the 3-bromo-4-hydroxyphenyl group is a favorable scaffold for designing tyrosinase inhibitors[1][2][3]. The IC50 value of MHY1498 was found to be 4.1 ± 0.6 μM, which is significantly lower than that of the standard inhibitor, kojic acid (22.0 ± 4.7 μM)[1][2][3].

Quantitative Data for Tyrosinase Inhibitors
Compound IDStructureTarget EnzymeIC50 (µM)Reference
MHY1498(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-oneMushroom Tyrosinase4.1 ± 0.6[1][2][3]
Kojic Acid5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-oneMushroom Tyrosinase22.0 ± 4.7[1][2]
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome (B613829) formation from the oxidation of L-DOPA by tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.

  • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in phosphate buffer.

  • In a 96-well plate, add 120 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings every minute for 10-20 minutes.

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100, where V_control is the reaction rate without inhibitor and V_inhibitor is the rate with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4][5]

Signaling Pathway: Melanogenesis Inhibition

Melanogenesis_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 3-Bromo-4-hydroxybenzoic acid analog Inhibitor->Tyrosinase inhibits

Caption: Inhibition of the melanogenesis pathway by a this compound analog.

Antibacterial Activity

Bromophenols are known for their antimicrobial properties. The introduction of a bromine atom to the 4-hydroxybenzoic acid scaffold can enhance its antibacterial efficacy.

Structure-Activity Relationship (SAR) Insights:

Studies on bromophenols have shown that their antibacterial activity is dependent on the substitution pattern. Generally, the presence of electron-withdrawing groups like bromine can increase the antimicrobial activity. For instance, a study on p-amino benzoic acid derivatives indicated that a bromo substituent enhanced the activity against Bacillus subtilis, Candida albicans, and Aspergillus niger[6]. Another study on bromophenol derivatives highlighted their significant activity against Staphylococcus aureus and MRSA[7]. The mechanism of action is often attributed to the disruption of the bacterial cell membrane and interference with cellular metabolism[8][9].

Quantitative Data for Antibacterial Agents
Compound IDStructureTarget OrganismMIC (µM/ml)Reference
Compound 11 (PABA derivative)N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilispMIC = 2.11[6]
Compound 12 (benzohydrazide)4-bromo-N'-(furan-2-ylmethylene)benzohydrazideS. aureus, B. subtilis, E. coli, C. albicans, A. nigerpMICam = 1.67[10]

Note: pMIC is the negative logarithm of the molar minimum inhibitory concentration.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Workflow for Antibacterial SAR Study

Antibacterial_Workflow start Synthesis of 3-Bromo-4-hydroxybenzoic acid analogs characterization Structural Characterization (NMR, MS, etc.) start->characterization screening Antibacterial Screening (e.g., Disk Diffusion) characterization->screening mic MIC Determination (Broth Microdilution) screening->mic sar Structure-Activity Relationship Analysis mic->sar mechanism Mechanism of Action Studies mic->mechanism lead Lead Optimization sar->lead mechanism->lead

Caption: A typical workflow for a structure-activity relationship study of antibacterial agents.

Anticancer Activity

Substituted benzohydrazides, which can be synthesized from benzoic acids, have shown promise as anticancer agents. The inclusion of a bromo-phenyl moiety is a common strategy in the design of potential anticancer drugs.

Structure-Activity Relationship (SAR) Insights:

A study on 3/4-bromo benzohydrazide (B10538) derivatives revealed their potential as anticancer agents against the HCT-116 human colorectal carcinoma cell line. Compound 22 from this series, 4-bromo-N'-(3-phenylallylidene)benzohydrazide, was identified as the most potent anticancer agent with an IC50 of 1.20 µM, which was more potent than the standard drugs 5-fluorouracil (B62378) (IC50 = 4.6 µM) and tetrandrine (B1684364) (IC50 = 1.53 µM)[10][11]. This suggests that the 4-bromobenzohydrazide (B182510) scaffold is a promising starting point for developing new anticancer compounds.

Quantitative Data for Anticancer Agents
Compound IDStructureCell LineIC50 (µM)Reference
Compound 224-bromo-N'-(3-phenylallylidene)benzohydrazideHCT-1161.20[10][11]
5-Fluorouracil5-fluoro-1H-pyrimidine-2,4-dioneHCT-1164.6[10][11]
TetrandrineHCT-1161.53[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value is determined from the dose-response curve.[12][13][14][15][16]

Logical Relationship in Anticancer Drug Discovery

Anticancer_Discovery synthesis Synthesis of Analog Library invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro sar SAR Analysis invitro->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead hit_to_lead->invitro iterative cycle invivo In Vivo Efficacy Studies (Animal Models) hit_to_lead->invivo preclinical Preclinical Development invivo->preclinical

Caption: A simplified flowchart for the discovery and development of anticancer agents.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-hydroxybenzoic acid (CAS No. 14348-41-5), a compound frequently used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle and dispose of this compound in accordance with all applicable local, regional, and national regulations. This substance is classified as harmful if swallowed and causes serious eye damage.[1]

Summary of Key Information

The following table summarizes the known properties and hazard information for this compound:

PropertyValue
Chemical Formula C₇H₅BrO₃[1][2]
Molecular Weight 217.02 g/mol [1][2]
Appearance White to pale yellow crystalline or powdery solid[3]
Melting Point 155-160 °C[2]
Solubility Soluble in alcohol and ether; slightly soluble in water
GHS Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)[1][2]
Hazard Statements H302: Harmful if swallowed, H318: Causes serious eye damage[1][2]

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The diagram below illustrates the decision-making process for its disposal.

Disposal_Workflow cluster_start Start: Unused or Waste this compound cluster_assessment Hazard Assessment & Segregation cluster_ppe Personal Protective Equipment (PPE) cluster_disposal Disposal Route cluster_transport Transportation start Identify Waste Stream (Unused product, contaminated labware, or reaction byproduct) assess Assess Hazards: - Harmful if swallowed - Causes serious eye damage - Potential aquatic toxicity start->assess segregate Segregate Waste: - Keep in original or clearly labeled, sealed container. - Do not mix with other waste streams. assess->segregate ppe Wear Appropriate PPE: - Safety glasses or goggles - Chemical-resistant gloves - Lab coat - N95 dust mask segregate->ppe disposal_options Select Disposal Option ppe->disposal_options licensed_contractor Contact Licensed Hazardous Waste Disposal Contractor disposal_options->licensed_contractor Primary Option ehs Consult Institutional Environmental Health & Safety (EHS) Office disposal_options->ehs Mandatory Consultation transport Package and Label for Transport (Likely UN2811, Toxic Solid, Organic, n.o.s.) licensed_contractor->transport ehs->licensed_contractor

Disposal workflow for this compound.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired product, contaminated personal protective equipment (PPE), labware (e.g., filter paper, vials), and reaction residues.

  • Collect waste in its original container or a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and associated hazards.

  • Crucially, do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions and to ensure proper disposal classification.

2. Personal Protective Equipment (PPE):

  • When handling this compound for disposal, always wear appropriate PPE to minimize exposure risk. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin Protection: A lab coat or other protective clothing.

    • Respiratory Protection: An N95 dust mask or a respirator may be necessary if there is a risk of generating dust.

3. Storage Pending Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Final Disposal:

  • The disposal of this compound must be conducted through a licensed hazardous waste disposal company. It is illegal to dispose of this chemical down the drain or in regular solid waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste. They will have established procedures and approved contractors.

  • For transportation purposes, this compound will likely be classified as a "Toxic solid, organic, n.o.s." under UN number 2811.[4][5] Your EHS office or disposal contractor will ensure proper packaging, labeling, and documentation for transport in accordance with Department of Transportation (DOT) or other relevant regulations.[6][7][8]

Disclaimer: This information is intended as a guide and does not supersede any local, regional, or national regulations. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most current and comprehensive information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromo-4-hydroxybenzoic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include being harmful if swallowed and causing serious eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Gloves: Chemical-resistant gloves (e.g., nitrile, minimum 0.11mm thickness).
Serious Eye Damage (Category 1) Eye Protection: Chemical safety goggles or a face shield.
Skin Irritation Lab Coat: A standard laboratory coat should be worn and properly fastened.
Inhalation of Powder Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling larger quantities or when there is a risk of dust generation.[2]

Operational Plan for Safe Handling

This step-by-step guide outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ventilation: Ensure proper functioning of the ventilation system before commencing any work.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Handling and Use
  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before handling the chemical.

  • Weighing: If possible, weigh the solid material inside a fume hood. If a balance is located outside the hood, tare a sealed container, add the chemical to the container inside the hood, and then re-seal it before moving it to the balance.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Spill Management: In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage
  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

  • Disposal Request: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies. In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep_area->prep_ppe prep_equip Verify Emergency Equipment (Eyewash, Safety Shower) prep_ppe->prep_equip weigh Weigh Solid in Hood prep_equip->weigh dispense Dispense Carefully (Avoid Dust) weigh->dispense spill Spill Management Plan dispense->spill store_container Tightly Sealed & Labeled Container spill->store_container store_location Cool, Dry, Well-Ventilated Area store_container->store_location collect_waste Collect in Designated Hazardous Waste Container store_location->collect_waste segregate_waste Segregate as Halogenated Waste collect_waste->segregate_waste request_disposal Follow Institutional EHS Protocol segregate_waste->request_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-hydroxybenzoic acid
Reactant of Route 2
3-Bromo-4-hydroxybenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.